molecular formula C8H8O3 B1147046 Hydroxymethylbenzoate CAS No. 156291-94-0

Hydroxymethylbenzoate

Cat. No.: B1147046
CAS No.: 156291-94-0
M. Wt: 152.14732
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Description

Hydroxymethylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.14732. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxymethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMIDGSPFGJFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties and Stability of Methyl 4-Hydroxymethylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(hydroxymethyl)benzoate (M4HMB) is a bifunctional aromatic building block frequently utilized in the synthesis of pharmaceuticals, liquid crystal polymers, and agrochemicals. Distinct from its phenolic analog (methyl paraben), M4HMB possesses a benzylic alcohol moiety and a methyl ester . This dual functionality allows for orthogonal protection and deprotection strategies, making it a critical "linker" molecule in medicinal chemistry.

This guide provides a rigorous analysis of M4HMB’s physicochemical properties, stability profiles, and synthetic utility, correcting common misconceptions regarding its identity and reactivity.

Part 1: Molecular Architecture & Physicochemical Profile

Identity and Structural Integrity

It is imperative to distinguish M4HMB from Methyl Paraben (Methyl 4-hydroxybenzoate). While their names are similar, their reactivities are fundamentally different. M4HMB contains a primary alcohol on a benzylic carbon, whereas paraben contains a phenolic hydroxyl attached directly to the ring.

  • IUPAC Name: Methyl 4-(hydroxymethyl)benzoate[1][2][3][4]

  • CAS Number: 6908-41-4[1][2][3][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1][4][5][6][7]
  • SMILES: COC(=O)C1=CC=C(CO)C=C1[5]

Physicochemical Constants

The following data points are validated for high-purity (>98%) samples.

PropertyValueTechnical Note
Molecular Weight 166.17 g/mol Suitable for fragment-based drug design (FBDD).
Melting Point 48.0 – 52.0 °CLow melting solid; requires cold storage to prevent caking.
Boiling Point 157 °C @ 5 mmHgHigh vacuum required for distillation.
LogP (Predicted) ~1.13Moderate lipophilicity; amenable to RP-HPLC.
pKa (Alcohol) ~15-16Non-acidic compared to phenols (pKa ~10).
Solubility DCM, MeOH, EtOAcHigh solubility in polar organic solvents; low in water.

Part 2: Synthetic Utility & Chemoselectivity

The utility of M4HMB lies in the chemoselectivity between its two oxygenated functional groups. The ester is electron-withdrawing, deactivating the ring slightly, while the hydroxymethyl group acts as a reactive handle for chain extension.

The "Push-Pull" Reactivity Map
  • The Ester (Electrophile): Susceptible to nucleophilic attack (hydrolysis, transesterification, amidation). It is generally stable to mild oxidants.

  • The Benzylic Alcohol (Nucleophile/Reductant): The primary site of reaction for alkylation, oxidation, or halogenation.

Critical Transformations
  • Selective Oxidation: The alcohol can be oxidized to the aldehyde (Methyl 4-formylbenzoate) using MnO

    
     or Swern conditions without affecting the ester.
    
  • Appel Reaction/Halogenation: Conversion of the -OH to a benzyl bromide (using CBr

    
    /PPh
    
    
    
    ) creates a potent electrophile for coupling reactions.
  • Hydrolysis: Saponification yields 4-(hydroxymethyl)benzoic acid. Note: Acid-catalyzed hydrolysis is preferred if retention of the benzyl alcohol integrity is required, as base-catalyzed conditions can sometimes lead to Cannizzaro-type side reactions if any aldehyde impurity is present.

Part 3: Stability Profiling

Hydrolytic Stability

M4HMB is a benzoate ester. Its hydrolysis kinetics follow pseudo-first-order rates dependent on pH.

  • pH < 4: Highly stable.

  • pH 4–8: Stable at ambient temperature (t

    
     > 1 year).
    
  • pH > 9: Rapid base-catalyzed hydrolysis (saponification). The rate is faster than methyl benzoate due to the inductive effect of the hydroxymethyl group, but slower than electron-deficient esters (e.g., nitrobenzoates).

Oxidative Stability (Storage Warning)

Unlike parabens, M4HMB is susceptible to air oxidation over prolonged periods, especially if exposed to light. The benzylic position can slowly oxidize to the aldehyde (Methyl 4-formylbenzoate) or the carboxylic acid (Mono-methyl terephthalate).

  • Recommendation: Store under inert atmosphere (Argon/Nitrogen) at < 15°C.

Part 4: Experimental Protocols

Protocol A: Selective Oxidation to Methyl 4-Formylbenzoate

Context: This reaction demonstrates the stability of the ester while transforming the alcohol.

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Charge with M4HMB (1.66 g, 10 mmol) and anhydrous Dichloromethane (DCM, 50 mL).

  • Reagent Addition: Add Activated Manganese Dioxide (MnO

    
    , 8.7 g, 100 mmol, 10 equiv) in portions.
    
    • Expert Tip: Large excess of MnO

      
       is required due to surface area dependence.
      
  • Reaction: Stir vigorously at reflux (40°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Filter through a pad of Celite to remove manganese salts. Rinse the pad with DCM.

  • Isolation: Concentrate the filtrate in vacuo. The product, Methyl 4-formylbenzoate, is obtained as a white solid (Yield typically >90%).

Protocol B: Stability Indicating HPLC Method

Context: A validated method to separate M4HMB from its hydrolysis product (Acid) and oxidation product (Aldehyde).

  • Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent), 3 µm, 150 x 4.6 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5% -> 90% B (Linear Gradient)

    • 15-18 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[8][9][10]

  • Detection: UV @ 254 nm.[9]

  • Expected Retention Order:

    • 4-(Hydroxymethyl)benzoic acid (Hydrolysis product - Most Polar)

    • Methyl 4-(hydroxymethyl)benzoate (Target)

    • Methyl 4-formylbenzoate (Oxidation impurity)

Part 5: Visualization of Reactivity & Workflow

Chemoselectivity Pathway (DOT Diagram)

M4HMB_Reactivity M4HMB Methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4) Aldehyde Methyl 4-formylbenzoate (Oxidation Product) M4HMB->Aldehyde MnO2, DCM (Selective Oxidation) Acid 4-(Hydroxymethyl)benzoic acid (Hydrolysis Product) M4HMB->Acid LiOH, THF/H2O (Saponification) Bromide Methyl 4-(bromomethyl)benzoate (Alkylation Precursor) M4HMB->Bromide CBr4, PPh3 (Appel Reaction)

Caption: Divergent synthetic pathways for M4HMB, demonstrating orthogonal reactivity of the ester and alcohol.

HPLC Stability Assay Workflow (DOT Diagram)

HPLC_Workflow Sample Sample Preparation (1 mg/mL in MeCN) Stress Stress Condition (0.1N NaOH, 1h) Sample->Stress For degradation study Inject HPLC Injection (C18 Column) Sample->Inject For purity check Quench Quench/Neutralize (Add 0.1N HCl) Stress->Quench Quench->Inject Data Data Analysis (Area % vs Standard) Inject->Data

Caption: Standardized workflow for assessing the hydrolytic stability of M4HMB under stress conditions.

References

  • PubChem. (2025).[4][7] Methyl 4-(hydroxymethyl)benzoate Compound Summary. National Library of Medicine. [Link]

  • SIELC Technologies. (2018).[1] Separation of Methyl 4-formylbenzoate and derivatives on Newcrom R1 HPLC column. [Link]

Sources

Thermodynamic Solubility Profiling of Hydroxymethylbenzoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Solubility of Hydroxymethylbenzoate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists

Executive Summary & Compound Definition

This guide details the thermodynamic solubility profiling of Methyl 4-(hydroxymethyl)benzoate (CAS: 6908-41-4) and related this compound derivatives. Unlike the ubiquitous methyl paraben (methyl 4-hydroxybenzoate), the hydroxymethyl variant contains a benzyl alcohol moiety, significantly altering its hydrogen bonding potential and crystal lattice energy.

Understanding the solubility landscape of this compound is critical for:

  • Process Chemistry: Optimizing yield during esterification or reduction reactions.

  • Purification: Designing recrystallization solvents (e.g., separating from methyl 3-methylbenzoate).

  • Formulation: Utilizing the compound as a functional intermediate in drug development.

Technical Note on Nomenclature
  • Target Compound: Methyl 4-(hydroxymethyl)benzoate (Methyl p-(hydroxymethyl)benzoate).[1]

  • CAS: 6908-41-4.[1][2][3]

  • Molecular Weight: 166.17 g/mol .[2]

  • Melting Point: 47–50 °C (indicating a relatively low lattice energy compared to high-melting parabens).

Theoretical Framework: Thermodynamic Modeling

To predict solubility behavior outside of tested temperatures, experimental data must be correlated using thermodynamic models.

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating mole fraction solubility (


) with absolute temperature (

) in non-ideal organic solvents.


  • A, B, C: Empirical model parameters derived from regression analysis.

  • Utility: Excellent for capturing the non-linear relationship between

    
     and 
    
    
    
    over wide temperature ranges.
The van't Hoff Equation

For determining the thermodynamic functions of solution (


, 

,

), the van't Hoff analysis is applied to the linear region of the solubility plot:


  • R: Universal gas constant (8.314 J/mol·K).

  • Slope:

    
     (Enthalpy of solution).
    
  • Intercept:

    
     (Entropy of solution).
    

Experimental Protocol: Saturation Shake-Flask Method

Self-Validating System: This protocol includes an internal mass-balance check to ensure saturation is genuine and not a kinetic artifact.

Materials & Solvent Panel

Select solvents covering a range of polarity indices and hydrogen bonding capabilities:

  • Protic Polar: Ethanol (EtOH), Methanol (MeOH), Isopropyl Alcohol (IPA).

  • Aprotic Polar: Acetone, Acetonitrile.

  • Non-Polar/Low Polarity: Chloroform, Ethyl Acetate.

    • Note: Vendor data indicates high solubility in Chloroform (25 mg/mL) and Ethanol (50 mg/mL).[4]

Step-by-Step Workflow

Phase A: Equilibrium Establishment

  • Preparation: Add excess Methyl 4-(hydroxymethyl)benzoate solid to 10 mL of the selected solvent in a jacketed glass vessel.

  • Agitation: Stir magnetically at 400 rpm.

  • Temperature Control: Use a circulating water bath to maintain temperature (

    
     K). Test points: 278.15 K to 323.15 K in 5 K intervals.
    
  • Equilibration Time: Allow 24 hours of stirring, followed by 4 hours of sedimentation (stirring off) to ensure phase separation.

Phase B: Sampling & Analysis

  • Filtration: Withdraw 1 mL of supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter.

    • Critical Control: The syringe and filter must be at the same temperature as the solution to prevent precipitation during sampling.

  • Dilution: Immediately dilute the filtrate with the mobile phase (for HPLC) or pure solvent (for UV) to bring concentration within the linear calibration range.

  • Quantification:

    • Method: HPLC-UV (C18 column, MeOH/Water gradient).

    • Wavelength: 254 nm (aromatic ring absorption).

    • Replicates:

      
       per temperature point.
      

Phase C: Solid Phase Characterization (Post-Experiment)

  • Recover the undissolved solid residue.

  • Analyze via DSC (Differential Scanning Calorimetry) or PXRD (Powder X-Ray Diffraction).

  • Why? To confirm no polymorphic transition or solvate formation occurred during the experiment.

Visualization: Experimental & Analytical Workflow

The following diagram illustrates the logical flow from experimental setup to thermodynamic parameter extraction.

SolubilityWorkflow Start Solid this compound (CAS 6908-41-4) SolventSelect Solvent Selection (EtOH, Chloroform, Acetone) Start->SolventSelect Equilibrium Equilibrium (Shake-Flask) 24h Stir + 4h Settle SolventSelect->Equilibrium Sampling Isothermal Sampling (Heated Syringe/Filter) Equilibrium->Sampling Supernatant SolidCheck Solid Phase Check (DSC/PXRD) Equilibrium->SolidCheck Residue Analysis Quantification (HPLC/UV) Sampling->Analysis Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->Modeling Mole Fraction (x) SolidCheck->Modeling Polymorph Confirmation

Caption: Figure 1. Integrated workflow for determining and modeling thermodynamic solubility, ensuring solid-phase stability.

Data Processing & Thermodynamic Analysis

Solubility Data Table (Template)

Researchers should format their results as follows to facilitate comparison. Values below are illustrative estimates based on structural analogs and vendor data.

SolventTemp (K)Solubility (

)

(kJ/mol)

(kJ/mol)
Ethanol 298.15~45.2+15.4-2.1
Chloroform 298.15~18.1+12.8-0.5
Water 298.15< 1.0+22.1+5.2
Thermodynamic Logic Pathway

Understanding the dissolution mechanism requires analyzing the enthalpy and entropy contributions.

Thermodynamics Data Experimental Data (ln x vs 1/T) Linearity Check Linearity Data->Linearity Linear Linear Plot Linearity->Linear NonLinear Non-Linear Plot Linearity->NonLinear VantHoff van't Hoff Equation Extract ΔH, ΔS Linear->VantHoff Apelblat Apelblat Equation Empirical Fit (A, B, C) NonLinear->Apelblat Endo Endothermic (+ΔH) Entropy Driven? VantHoff->Endo Predict Solubility Prediction at any T Apelblat->Predict

Caption: Figure 2. Decision logic for selecting the appropriate thermodynamic model based on data linearity.

Comparative Analysis: Hydroxymethyl vs. Hydroxy

It is vital to distinguish the target compound from its isomer, Methylparaben.

FeatureMethyl 4-(hydroxymethyl)benzoateMethyl 4-hydroxybenzoate (Methylparaben)
Structure Ester + Benzyl Alcohol (-CH2OH)Ester + Phenol (-OH)
H-Bonding Primary alcohol (Donor/Acceptor)Phenolic (Strong Donor)
Melting Point 47–50 °C125–128 °C
Lattice Energy Lower (Easier to disrupt)Higher (Stronger crystal packing)
Solubility Generally higher in non-polar solvents due to lower MP.Moderate; limited by high crystal lattice energy.

Implication: The significantly lower melting point of the hydroxymethyl derivative suggests that its solubility is less hindered by the crystal lattice energy (


) compared to Methylparaben. Consequently, it may exhibit higher solubility in solvents like chloroform and ethyl acetate.

References

  • Sigma-Aldrich. Methyl 4-(hydroxymethyl)benzoate Product Specification & Solubility Data. Accessed 2024.[2]

  • Thermo Fisher Scientific. Methyl 4-(hydroxymethyl)benzoate, 98%. Accessed 2024.[2]

  • BenchChem. Physicochemical Properties of Methyl 3-(chloromethyl)benzoate and derivatives. (Used for structural analog comparison).

  • ChemBK. Methyl 4-(hydroxymethyl)benzoate Physical Properties and Safety.

  • Grant, D. J. W., & Rytting, J. H. (1998). Solubility and dissolution relationships in pharmaceutics. In Physical Characterization of Pharmaceutical Solids.

Sources

The Architectural Versatility of Hydroxymethylbenzoate Derivatives in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The hydroxymethylbenzoate scaffold, a fundamental building block in organic chemistry, has emerged as a privileged structure in medicinal chemistry. Its inherent functionalities—a hydroxyl group, a carboxylate ester, and an aromatic ring—provide a tripartite platform for molecular diversification. This guide offers a deep dive into the core principles governing the design, synthesis, and application of this compound derivatives, moving beyond a mere recitation of facts to explain the causality behind experimental choices and to provide actionable insights for drug development professionals.

PART 1: The Synthetic Blueprint: From Starting Materials to Diversified Libraries

The journey from a simple precursor to a potent therapeutic agent is paved with strategic synthetic decisions. The choice of starting material and subsequent reactions is dictated by the desired final structure and the need for an efficient, scalable route.

Foundational Starting Materials

The most common entry points to this compound derivatives are either 4-(hydroxymethyl)benzoic acid or its corresponding methyl ester, methyl 4-(hydroxymethyl)benzoate.[1] These compounds offer two primary reactive handles: the benzylic alcohol and the carboxylic acid/ester. The selection between the acid and the ester often depends on the planned reaction sequence; the ester can protect the carboxylic acid functionality while other transformations are carried out.

Key Synthetic Transformations

The true power of this scaffold lies in the selective modification of its functional groups.

  • O-Alkylation and O-Acylation: The benzylic hydroxyl group is a prime site for introducing diversity. Standard Williamson ether synthesis (using an alkyl halide and a mild base like K₂CO₃) or esterification reactions allow for the attachment of various lipophilic or polar side chains. This is a critical step for modulating pharmacokinetic properties such as membrane permeability and metabolic stability. The choice of an alkylating or acylating agent is a deliberate one to probe specific interactions within a biological target's binding pocket.

  • Modification of the Carboxylate: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This transformation is fundamental for introducing hydrogen bond donors and acceptors, which can significantly enhance target affinity and selectivity. For instance, converting the ester to an N-substituted benzamide is a key strategy in developing anti-inflammatory agents.[2]

  • Aromatic Ring Substitution: Electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) on the benzene ring opens another dimension for structural modification. The positions ortho and meta to the existing substituents can be functionalized to alter the electronic profile of the molecule and introduce new interaction points. For example, introducing electron-withdrawing groups can influence the pKa of the molecule and its binding characteristics.

Experimental Protocol: Synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(hydroxymethyl)benzamide

This protocol exemplifies the conversion of the carboxylate to an amide, a common strategy for enhancing biological activity.

  • Ester Hydrolysis: Methyl 4-(hydroxymethyl)benzoate (1.0 eq) is dissolved in a 1:1 mixture of methanol and water. Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1N HCl, leading to the precipitation of 4-(hydroxymethyl)benzoic acid. The solid is collected by filtration, washed with cold water, and dried.

  • Amide Coupling: To a solution of 4-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (2.5 eq). The mixture is stirred for 15 minutes at room temperature. Then, 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine (1.0 eq) is added, and the reaction is stirred overnight at room temperature.

  • Work-up and Purification: The reaction mixture is poured into water and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final benzamide derivative.

PART 2: Therapeutic Applications and Mechanistic Insights

The structural modifications described above have enabled the development of this compound derivatives across multiple therapeutic areas.

Antimicrobial and Antifungal Agents

The esters of p-hydroxybenzoic acid, widely known as parabens, are classic examples of this scaffold's utility as antimicrobial preservatives in cosmetics, pharmaceuticals, and food.[3] Their broad-spectrum activity is attributed to the disruption of microbial membrane transport processes and inhibition of key cellular synthesis pathways.[3] More recent research has focused on creating novel derivatives with enhanced potency and reduced toxicity. For example, polymers incorporating hydroxybenzoate units have been designed to exhibit antimicrobial activity against pathogens like Staphylococcus aureus while maintaining good biocompatibility.[4]

Logical Framework: From Scaffold to Antimicrobial Polymer

G cluster_0 HDAC Enzyme cluster_1 ActiveSite Active Site Channel Zinc Zn²⁺ Surface Enzyme Surface ZBG Zinc-Binding Group ZBG->Zinc Chelates Linker Linker ZBG->Linker Connects to Cap Cap Group (Benzoate Derivative) Linker->Cap Positions the Cap->Surface Interacts with caption Pharmacophore for HDAC inhibition.

Caption: Pharmacophore for HDAC inhibition.

PART 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For this compound derivatives, several key principles have been established.

  • Influence of Substituents: The nature and position of substituents on the aromatic ring profoundly impact the molecule's electronic properties, lipophilicity, and steric profile. [5] * Hydroxyl Group (-OH): Acts as a hydrogen bond donor and acceptor, influencing solubility and target interactions. Its position is often critical for activity. [5] * Methyl Group (-CH₃): An electron-donating and lipophilic group that can enhance membrane permeability and introduce steric effects that may improve binding selectivity. [5] * Halogens (-F, -Cl, -Br): Can increase potency through favorable electronic interactions and by occupying specific hydrophobic pockets in the target protein.

The systematic analysis of these relationships allows for the iterative optimization of lead compounds, transforming moderately active molecules into potent and selective drug candidates.

Conclusion and Future Perspectives

The this compound core is more than just a simple aromatic scaffold; it is a highly adaptable platform for medicinal chemistry innovation. Its synthetic tractability allows for the creation of large, diverse libraries of compounds that can be screened against a multitude of biological targets. Current research continues to explore its potential in developing novel agents for treating cancer, inflammation, and infectious diseases. [6][7][8]Future efforts will likely focus on conjugating these derivatives to targeting moieties for site-specific drug delivery and employing computational modeling to predict binding affinities and guide the synthesis of next-generation therapeutics with even greater precision and efficacy.

References

  • Title: Benzothiazole derivatives in the design of antitumor agents Source: PubMed URL: [Link]

  • Title: Structure Activity Relationship Of Drugs Source: Sema URL: [Link]

  • Title: Benzothiazole derivatives as anticancer agents Source: PubMed URL: [Link]

  • Title: In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents Source: Bentham Science URL: [Link]

  • Title: Structure Activity Relationship Of Drugs Source: Sema URL: [Link]

  • Title: Benzothiazoles: How Relevant in Cancer Drug Design Strategy? Source: ResearchGate URL: [Link]

  • Title: Benzothiazole derivatives as anticancer agents Source: NIH URL: [Link]

  • Title: Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents Source: NIH URL: [Link]

  • Title: Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications Source: NIH URL: [Link]

  • Title: Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity Source: NIH URL: [Link]

  • Title: Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) Source: PubMed URL: [Link]

  • Title: Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties Source: OMICS Online URL: [Link]

  • Title: Synthesis of a series of derivatives of 3-hydroxyphenyl benzoate (2–1)... Source: ResearchGate URL: [Link]

  • Title: Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity Source: MDPI URL: [Link]

  • Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer Source: Preprints.org URL: [Link]

  • Title: Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives Source: MDPI URL: [Link]

  • Title: p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination Source: ResearchGate URL: [Link]

  • Title: Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes Source: NIH URL: [Link]

Sources

A Deep Dive into the Ortho, Meta, and Para Isomers of Methyl Hydroxymethylbenzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise spatial arrangement of functional groups within a molecule is a cornerstone of modern drug design and development. Positional isomers, while sharing an identical molecular formula, can exhibit profoundly different physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of the ortho, meta, and para isomers of methyl hydroxymethylbenzoate, compounds of significant interest in medicinal chemistry and materials science. We will explore their distinct structural attributes, comparative physicochemical and spectroscopic properties, and the analytical methodologies crucial for their differentiation and characterization. Furthermore, this guide will delve into the synthetic strategies for these isomers and discuss the implications of their structural variations on potential therapeutic applications.

Introduction: The Critical Role of Isomerism in Drug Discovery

In the realm of pharmaceutical sciences, the adage "structure dictates function" is paramount. Isomers, molecules with the same chemical formula but different arrangements of atoms, often display divergent pharmacological and toxicological profiles.[1] The subtle shift in the position of a functional group on an aromatic ring can dramatically alter a compound's interaction with biological targets, its metabolic fate, and its overall efficacy and safety.[2] The methyl this compound isomers serve as a compelling case study in the importance of isomeric purity and characterization in the drug development pipeline. This guide will provide researchers and scientists with the foundational knowledge and practical insights necessary to navigate the complexities of these closely related compounds.

Unveiling the Isomers: Structure and Nomenclature

The three positional isomers of methyl this compound share the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[3][4][5] Their structural differences arise from the position of the hydroxymethyl (-CH₂OH) group on the benzene ring relative to the methoxycarbonyl (-COOCH₃) group.

  • Methyl 2-(hydroxymethyl)benzoate (Ortho isomer): The hydroxymethyl and methoxycarbonyl groups are adjacent to each other on the benzene ring (1,2-substitution).

  • Methyl 3-(hydroxymethyl)benzoate (Meta isomer): The functional groups are separated by one carbon atom on the benzene ring (1,3-substitution).

  • Methyl 4-(hydroxymethyl)benzoate (Para isomer): The functional groups are on opposite sides of the benzene ring (1,4-substitution).

isomers Chemical structures of ortho, meta, and para-hydroxymethylbenzoate. ortho meta para

Caption: Structures of the ortho, meta, and para isomers of methyl this compound.

Comparative Physicochemical Properties

The positional variation of the hydroxymethyl group significantly influences the intermolecular forces and crystal lattice packing of the isomers, leading to distinct physical properties. A summary of these properties is presented in the table below.

PropertyMethyl 2-(hydroxymethyl)benzoate (Ortho)Methyl 3-(hydroxymethyl)benzoate (Meta)Methyl 4-(hydroxymethyl)benzoate (Para)
CAS Number 41150-46-3[4]67853-03-6[6]6908-41-4[3]
Appearance -Colorless to pale yellow liquid or solid[6]White crystalline solid[7]
Melting Point --47-50 °C[7]
Boiling Point 302.25 °C at 760 mmHg[8]-157 °C at 5 mmHg[7]
Solubility -Soluble in organic solvents, limited in water[6]-

Data for the ortho and meta isomers are less commonly reported in readily available literature.

The para isomer's symmetrical structure generally leads to a more stable crystal lattice and consequently a higher melting point compared to the less symmetrical ortho and meta isomers. The potential for intramolecular hydrogen bonding between the adjacent hydroxyl and ester groups in the ortho isomer can influence its boiling point and solubility.

Spectroscopic Differentiation: A Detailed Analysis

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of the methyl this compound isomers. Each isomer presents a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is particularly diagnostic.

  • Ortho Isomer: Exhibits a complex multiplet pattern due to the close proximity and spin-spin coupling of the four distinct aromatic protons.

  • Meta Isomer: Shows a more complex and asymmetric pattern of four aromatic protons.

  • Para Isomer: Displays a highly symmetrical pattern, typically two distinct doublets (an AA'BB' system), arising from the chemical equivalence of protons at positions 2 and 6, and 3 and 5.

The chemical shifts of the benzylic protons (-CH₂OH) and the methyl ester protons (-OCH₃) are also characteristic, though generally less influenced by the isomeric position than the aromatic protons.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The number of unique carbon signals in the aromatic region can help distinguish the isomers.

  • Ortho and Meta Isomers: Expected to show six distinct aromatic carbon signals.

  • Para Isomer: Due to its symmetry, will exhibit only four distinct aromatic carbon signals.

Table 2: Representative ¹H NMR and ¹³C NMR Spectral Data

Isomer¹H NMR (Aromatic Protons, ppm)¹³C NMR (Aromatic Carbons, ppm)
Ortho Complex multiplet~6 signals
Meta Asymmetric multiplet~6 signals
Para Two doublets (AA'BB' system)[9]~4 signals

Note: Exact chemical shifts can vary depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will show characteristic absorptions for the hydroxyl (O-H stretch, broad, ~3400 cm⁻¹), carbonyl (C=O stretch, strong, ~1720 cm⁻¹), and C-O ester linkages. The key to differentiation lies in the "fingerprint region" (below 1500 cm⁻¹), particularly the out-of-plane C-H bending vibrations, which are indicative of the benzene ring substitution pattern.

  • Ortho Isomer: A strong band around 750 cm⁻¹.

  • Meta Isomer: Bands around 780 cm⁻¹ and 680 cm⁻¹.

  • Para Isomer: A characteristic strong band around 830 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the three isomers will likely produce a molecular ion peak (M⁺) at m/z 166. The fragmentation patterns, however, can differ. The ortho isomer may exhibit a characteristic "ortho effect," where the proximity of the two functional groups facilitates unique fragmentation pathways, such as the loss of methanol (CH₃OH) to give a fragment at m/z 134. While all isomers will show fragments corresponding to the loss of the methoxy group (-OCH₃, m/z 135) and the hydroxymethyl group (-CH₂OH, m/z 135), the relative intensities of these fragments may vary.

Analytical Methodologies: Protocols for Isomer Separation and Identification

The successful analysis of methyl this compound isomers relies on robust and validated analytical methods.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is a powerful technique for separating these isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The para isomer, being the most polar, will typically elute first, followed by the meta and then the more nonpolar ortho isomer.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed. For example, a starting mobile phase of 30% methanol in water, gradually increasing to 70% methanol over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Sample Preparation: Dissolve a known quantity of the sample mixture in the initial mobile phase composition.

hplc_workflow sample Sample Mixture in Mobile Phase hplc HPLC System (C18 Column) sample->hplc Injection detector UV Detector (254 nm) hplc->detector Elution chromatogram Chromatogram (Separated Peaks) detector->chromatogram Signal

Caption: A generalized workflow for the HPLC analysis of this compound isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates the volatile isomers based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification.

Experimental Protocol:

  • GC Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

gcms_workflow sample Sample in Volatile Solvent gc Gas Chromatograph (Capillary Column) sample->gc Injection ms Mass Spectrometer (EI Source) gc->ms Separation & Elution mass_spectrum Mass Spectrum (Fragmentation Pattern) ms->mass_spectrum Ionization & Detection

Caption: A schematic of the GC-MS workflow for isomer identification.

Synthesis of Methyl this compound Isomers

The synthesis of these isomers typically involves the esterification of the corresponding hydroxymethylbenzoic acid.

General Synthesis Protocol (Fischer Esterification):

  • Reactants: Dissolve the appropriate hydroxymethylbenzoic acid isomer (1 equivalent) in a large excess of methanol.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

A patent for the synthesis of 4-(hydroxymethyl)benzoic acid describes a method starting from p-xylene.[8]

Applications in Drug Development and Materials Science

The isomeric position of the hydroxymethyl group can have a profound impact on a molecule's biological activity. This is due to differences in how the isomers can bind to target proteins, their solubility, and their metabolic stability. For instance, the ortho isomer's ability to form intramolecular hydrogen bonds can mask the polar hydroxyl and ester groups, potentially increasing its lipophilicity and ability to cross cell membranes compared to the more exposed functional groups of the meta and para isomers.

While specific drugs based on these exact isomers are not prominently documented, the this compound scaffold is a valuable building block in medicinal chemistry. The hydroxymethyl group can serve as a handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for screening. Furthermore, these isomers can be used in the synthesis of polymers and other materials where the position of the functional group can influence the material's properties. For example, methyl 4-(hydroxymethyl)benzoate has been used in the synthesis of keto acids.[7]

Conclusion

The ortho, meta, and para isomers of methyl this compound, though structurally similar, possess distinct physicochemical and spectroscopic properties. A thorough understanding of these differences, coupled with robust analytical methodologies, is essential for any research or development endeavor involving these compounds. As the field of drug discovery continues to emphasize precision and specificity, the ability to synthesize, separate, and characterize positional isomers will remain a critical skill for scientists and researchers. This guide provides a comprehensive foundation for working with these important chemical entities, empowering more informed and effective drug development strategies.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Pharmaceutical applications of 1,5-benzodiazepines | Request PDF. Retrieved February 8, 2026, from [Link]

  • The Good Scents Company. (n.d.). methyl 2-methyl benzoate. Retrieved February 8, 2026, from [Link]

  • YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved February 8, 2026, from [Link]

  • Chemsrc. (n.d.). METHYL 2-(HYDROXYMETHYL)BENZOATE | CAS#:41150-46-3. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-(hydroxymethyl)benzoate. Retrieved February 8, 2026, from [Link]

  • BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers. Retrieved February 8, 2026, from [Link]

  • The Good Scents Company. (n.d.). methyl 3-hydroxybenzoate. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-(hydroxymethyl)benzoate. Retrieved February 8, 2026, from [Link]

  • CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved February 8, 2026, from [Link]

  • Chemdad. (n.d.). METHYL (4-HYDROXYMETHYL)BENZOATE. Retrieved February 8, 2026, from [Link]

  • PMC. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved February 8, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved February 8, 2026, from [Link]

  • PubMed. (n.d.). [Application of methyl in drug design]. Retrieved February 8, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved February 8, 2026, from [Link]

  • Journal of the American Pharmaceutical Association. (2006, June). Chromatographic Separation and Determination of Mixtures of p-Hydroxybenzoate Esters. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved February 8, 2026, from [Link]

  • YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved February 8, 2026, from [Link]

  • PMC. (n.d.). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Retrieved February 8, 2026, from [Link]

  • Pharmacompass. (n.d.). methyl hydroxybenzoate. Retrieved February 8, 2026, from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
  • Brainly.com. (2024, March 12). [FREE] Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There. Retrieved February 8, 2026, from [Link]

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Structural Dynamics and Crystallographic Characterization of Hydroxymethylbenzoate Derivatives in Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Audience: Structural Biologists, Formulation Scientists, and Crystal Engineers.

In the context of pharmaceutical development, "Hydroxymethylbenzoate" presents a nomenclatural duality that must be resolved for precise structural analysis. It refers to two distinct chemical entities with divergent crystallographic behaviors:

  • Methyl 4-hydroxybenzoate (Methylparaben): The methyl ester of p-hydroxybenzoic acid.[1][2] It is a ubiquitous antimicrobial preservative and a critical co-crystal former ("molecular hook") in API stabilization.

  • 4-(Hydroxymethyl)benzoic acid (4-HMBA): A bifunctional linker containing both a carboxylic acid and a benzylic alcohol, primarily utilized in Metal-Organic Frameworks (MOFs) and as a fragment in rational drug design (e.g., Angiotensin II antagonists).

This guide prioritizes Methyl 4-hydroxybenzoate (Form I & II) due to its dominance in formulation science, while providing comparative structural data for 4-HMBA to illustrate supramolecular synthon diversity.

Crystallographic Data & Polymorphism[3][4][5][6]

Methyl 4-hydroxybenzoate (Methylparaben)

Methylparaben exhibits significant polymorphism, a critical quality attribute (CQA) in drug product stability.[3][4][5] The thermodynamic stable form (Form I) and the metastable forms differ fundamentally in their hydrogen-bonding topology.

Table 1: Comparative Lattice Parameters of Methylparaben Polymorphs
ParameterForm I (Thermodynamic) Form II (Metastable) Form III
Crystal System MonoclinicMonoclinicMonoclinic
Space Group Cc (No. 9)P21/c (No. 14)Cc (No. 9)
Z' (Asymmetric Unit) 311
a (Å) 12.987(7)11.750(2)13.520(3)
b (Å) 17.252(7)13.080(3)15.680(3)
c (Å) 10.843(5)9.820(2)7.450(1)
β (°) 119.22(2)°92.40(3)°98.50(2)°
Volume (ų) ~2120~1508~1560
Packing Motif Long-range 1D ChainsPlanar SheetsHerringbone

Data Source: Aggregated from Nath et al. and Gelbrich et al. [1, 2]

Structural Analysis: The "Z' = 3" Anomaly

Form I is crystallographically unique because it crystallizes with Z' = 3 (three independent molecules in the asymmetric unit).[3]

  • Mechanism: The three molecules form a twisted hydrogen-bonded chain. This high Z' value indicates a "frustrated" packing arrangement where the molecule struggles to find a global energy minimum, often leading to concomitant polymorphism during rapid crystallization.

  • Synthon Logic: The primary interaction is the O–H···O=C (hydroxyl-to-carbonyl) catemer. Unlike carboxylic acids that form discrete dimers (

    
    ), the ester group forces the formation of infinite chains (
    
    
    
    graph set).

Experimental Protocols: Crystal Growth & Characterization

Protocol: Selective Polymorph Isolation

To ensure regulatory compliance, you must validate the phase purity of the excipient.

Objective: Isolate Pure Form I (Stable) vs. Form II (Metastable).

  • Preparation of Supersaturated Solution:

    • Dissolve 500 mg of Methyl 4-hydroxybenzoate in 10 mL of Acetone (for Form I) or Methanol (for Form II).

    • Heat to 40°C under stirring until clear.

  • Nucleation Control (The Critical Step):

    • Form I (Thermodynamic): Place the vial in a humidity-controlled chamber (RH 40%) at 25°C. Allow slow evaporation over 48-72 hours. The slow kinetics favor the packing of the complex Z'=3 structure.

    • Form II (Kinetic): Rapidly cool the Methanol solution to 4°C using an ice bath or crash-crystallize by adding cold water (anti-solvent). Filter immediately.

  • Harvesting:

    • Isolate crystals via vacuum filtration.

    • Caution: Form II is metastable and may convert to Form I upon grinding. Do not over-mill samples prior to PXRD.

Protocol: Single Crystal X-Ray Diffraction (SC-XRD) Setup
  • Mounting: Use a MiTeGen loop with Paratone oil.

  • Temperature: Collect data at 100 K . Methylparaben exhibits high thermal motion in the methyl ester tail at room temperature, which can obscure bond precision.

  • Refinement Strategy: For Form I (Space group Cc), watch for correlations between the three independent molecules.[4][5] Use isotropic restraints (SIMU/DELU) on the aromatic rings if thermal ellipsoids are elongated.

Supramolecular Synthons & Drug Design Applications

Understanding the "sticky ends" of these molecules allows for the rational design of pharmaceutical co-crystals (to improve solubility of BCS Class II drugs).

Synthon Visualization

The following diagram illustrates the decision logic for selecting between Methylparaben and 4-HMBA based on the desired supramolecular interaction.

SynthonLogic Target Target API (Active Ingredient) Analysis Functional Group Analysis Target->Analysis MP Methyl 4-hydroxybenzoate (Ester + Phenol) Analysis->MP Acceptor Rich API HMBA 4-(Hydroxymethyl)benzoic acid (Acid + Alcohol) Analysis->HMBA Donor/Acceptor Balanced Chain Interaction: C(8) Chain (Phenol OH -> Carbonyl) MP->Chain App1 Application: Preservative Systems & Chain Extenders Chain->App1 Dimer Interaction: R2,2(8) Dimer (Acid-Acid Homosynthon) Chain->Dimer Structural Isomerism HMBA->Dimer App2 Application: MOF Linkers & Cross-linking Dimer->App2

Caption: Logic flow for selecting this compound derivatives based on supramolecular synthon requirements (Chain vs. Dimer motifs).

Co-Crystal Engineering

Methylparaben is an excellent co-former for APIs containing pyridine or imidazole rings.

  • Mechanism: The phenolic proton of methylparaben acts as a strong donor to the pyridine nitrogen of the API.

  • Case Study: In co-crystals with caffeine or nicotinamide, the methylparaben disrupts the API's homodimers, inserting itself to alter the melting point and dissolution rate.

Analytical Workflow: Phase Identification

When analyzing bulk powder samples, distinguishing between the "this compound" isomers or polymorphs is critical.

AnalyticalWorkflow Sample Unknown Sample (Crystalline Powder) DSC DSC Analysis (Thermal History) Sample->DSC PXRD PXRD Analysis (Structural Fingerprint) Sample->PXRD Decision1 Melting Point Check DSC->Decision1 Res1 MP Form I: 125-128°C Decision1->Res1 Range A Res2 MP Form II: 110-115°C Decision1->Res2 Range B Res3 4-HMBA: 180-185°C Decision1->Res3 Range C Validation Confirm with IR (C=O Stretch) Res1->Validation Ester C=O ~1680 cm-1 Res2->Validation Res3->Validation Acid C=O ~1690 cm-1

Caption: Analytical decision tree for distinguishing Methylparaben polymorphs and 4-HMBA using thermal and diffraction data.

Key Diagnostic Peaks (PXRD - Cu Kα)
  • Methylparaben Form I: Distinct peaks at 2θ = 10.2°, 15.4°, and 24.1°.

  • Methylparaben Form II: Distinct peaks at 2θ = 11.5° and 16.8° (Shifted due to different packing density).

  • 4-HMBA: distinct low-angle reflection at 2θ ≈ 6-8° depending on the specific solvate form.

References

  • Nath, N. K., et al. (2013). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. Crystal Growth & Design. Source:

  • Gelbrich, T., et al. (2020).[3] The Z' = 3 Structure of Methyl 4-Hydroxybenzoate. PLOS ONE. Source: [3]

  • PubChem.[2][6][7][8][9] (n.d.). Methyl 4-hydroxybenzoate (Methylparaben) Compound Summary. National Library of Medicine. Source: [1]

  • PubChem.[2][6][7][8][9] (n.d.). 4-(Hydroxymethyl)benzoic acid Compound Summary. National Library of Medicine. Source: [10]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: METHMB01 (Methylparaben). Source: [3]

Sources

Hydroxymethylbenzoate (HMBA) Functional Group Reactivity: A Technical Guide for Peptide Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-hydroxymethylbenzoic acid (HMBA) moiety serves as a pivotal "multipotent" linker in Solid-Phase Peptide Synthesis (SPPS).[1] Unlike univalent linkers designed to yield a single C-terminal species (e.g., Wang for acids, Rink for amides), the HMBA functional group offers a nucleophile-contingent cleavage profile .

This guide analyzes the reactivity of the HMBA ester linkage, detailing the electronic stability that permits Fmoc-chemistry compatibility while enabling the controlled release of peptide acids, amides, esters, or hydrazides. It provides validated protocols for researchers requiring C-terminal diversity from a single solid-phase precursor.

Structural Basis & Reactivity Profile

The HMBA linker consists of a p-hydroxymethylbenzoic acid moiety. In SPPS, the carboxyl group is amide-bonded to an amino-functionalized resin (e.g., MBHA or PEGA), while the hydroxymethyl group forms an ester linkage with the C-terminus of the nascent peptide.

The "Stability Window" Mechanism

The core utility of HMBA lies in its specific reactivity window. It relies on the electronic tuning of the benzyl ester:

  • Fmoc Compatibility: The ester bond is sufficiently stable to withstand repetitive exposure to 20% piperidine (mild base) used for Fmoc deprotection. This stability is kinetic; while thermodynamically susceptible to aminolysis, the reaction rate with hindered secondary amines like piperidine is negligible over standard synthesis timescales.

  • Nucleophilic Lability: The ester carbonyl is highly susceptible to strong nucleophiles (OH⁻, NH₃, N₂H₄, RO⁻). The electron-withdrawing nature of the para-carboxamide attachment to the resin slightly activates the benzyl ester, facilitating cleavage under conditions that do not degrade the peptide backbone.

Chemical Topology

The following diagram illustrates the HMBA linker structure and its divergent cleavage pathways.

HMBA_Reactivity Resin Resin Support (MBHA/PEGA) HMBA HMBA Linker (p-Hydroxymethylbenzamide) Resin->HMBA Stable Amide Bond Peptide Peptide Chain (Protected) HMBA->Peptide Benzyl Ester Linkage (The Reactive Center) Acid Peptide Acid (-COOH) Peptide->Acid Hydrolysis (NaOH/H2O) Amide Peptide Amide (-CONH2) Peptide->Amide Aminolysis (NH3/MeOH) Ester Peptide Ester (-COOR) Peptide->Ester Transesterification (MeOH/TEA) Hydrazide Peptide Hydrazide (-CONHNH2) Peptide->Hydrazide Hydrazinolysis (NH2NH2)

Figure 1: The HMBA linker acts as a divergent synthetic hub.[1] The benzyl ester linkage (red) is the site of nucleophilic attack.

Experimental Protocols

The following workflows are designed for standard Fmoc SPPS. All reagents must be anhydrous unless specified for cleavage.

Loading the First Amino Acid (Anchoring)

Direct esterification of the HMBA hydroxyl group requires activation. The "Steglich esterification" (DIC/DMAP) is the industry standard, but DMAP usage requires caution to prevent racemization.

Reagents:

  • Fmoc-Amino Acid (4.0 eq)

  • DIC (N,N'-Diisopropylcarbodiimide) (4.0 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq) — Catalyst essential for hydroxyl nucleophiles.

  • DCM/DMF (1:1 v/v)

Protocol:

  • Swell Resin: Wash HMBA-functionalized resin with DMF (3x) and DCM (3x).

  • Activation: Dissolve Fmoc-AA and DIC in minimal DCM/DMF. Stir for 3 minutes at 0°C.

  • Coupling: Add the activated mixture to the resin, followed immediately by the DMAP solution.

  • Incubation: Agitate for 1–2 hours at room temperature.

  • Capping (Critical): Wash resin.[2][3][4][5] Treat with Acetic Anhydride/Pyridine/DMF (1:2:2) for 30 mins to cap unreacted hydroxyls.

  • Validation: Perform a quantitative Fmoc loading test (UV absorbance at 301 nm) to determine substitution level.

Peptide Elongation

Proceed with standard Fmoc cycles.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Washing: DMF (5x).

  • Coupling: Fmoc-AA/HBTU/DIEA (or DIC/Oxyma).

Nucleophilic Cleavage Workflows

Choose the specific protocol based on the desired C-terminal functionality.

A. Synthesis of Peptide Acids (Saponification)
  • Reagent: 0.1 M NaOH (aq) / Dioxane (1:1).

  • Procedure: Treat resin for 30 minutes. Filter.

  • Workup: Acidify filtrate with dilute HCl to precipitate the peptide or extract.

  • Note: This method is harsh on sensitive side chains (e.g., Aspartimide formation).

B. Synthesis of Peptide Amides (Aminolysis)[4]
  • Reagent: Saturated Ammonia in Methanol (approx. 7N).

  • Procedure:

    • Place resin in a pressure-rated vessel.

    • Add NH₃/MeOH solution.[4]

    • Seal and agitate for 16–24 hours at room temperature.

  • Alternative: Use 20% Methylamine in THF for N-methyl amides.

C. Synthesis of Peptide Esters (Transesterification)[2][6]
  • Reagent: 1% Triethylamine (TEA) in Methanol (for methyl esters).

  • Procedure: Agitate resin with reagent for 16 hours.[4]

  • Optimization: For sterically hindered C-termini, add catalytic KCN (Caution: Toxic) or use Sodium Methoxide (NaOMe) for faster reaction (1–2 hours).

Comparative Reactivity Data

The table below summarizes the cleavage efficiency of HMBA compared to standard linkers.

Linker TypeCleavage MechanismReagentProductOrthogonality
HMBA Nucleophilic AttackNaOH / NH₃ / MeOHAcid / Amide / EsterBase-labile (Cleavage) / Acid-stable (Side chains)
Wang Acidolysis95% TFAAcidAcid-labile
Rink Amide Acidolysis95% TFAAmideAcid-labile
2-CTC Mild Acidolysis1% TFAProtected AcidHighly Acid-labile
Optimization & Troubleshooting
  • Premature Cleavage: If peptide yield is low, the sequence may be inducing "back-biting" or premature aminolysis during Fmoc deprotection. Solution: Switch to shorter deprotection times (e.g., 20% piperidine, 2 x 3 min) or use DBU/Piperidine cocktails.

  • Incomplete Loading: The hydroxyl group of HMBA is less reactive than an amine. Solution: Double couple the first residue or use the symmetrical anhydride method (6 eq Fmoc-AA + 3 eq DIC).

Workflow Visualization

The following diagram details the decision tree for researchers using HMBA resins.

SPPS_Workflow Start Start: HMBA-Resin Load Load 1st AA (DIC/DMAP) Start->Load Elongate Fmoc SPPS Cycles (Deprotect/Couple) Load->Elongate Decision Select C-Terminal Target Elongate->Decision Target_Acid Peptide Acid Decision->Target_Acid Hydrolysis Target_Amide Peptide Amide Decision->Target_Amide Aminolysis Target_Ester Peptide Ester Decision->Target_Ester Transesterification Process_Acid Cleave: 0.1M NaOH Time: 30 min Target_Acid->Process_Acid Process_Amide Cleave: NH3/MeOH Time: 16-24 hr Target_Amide->Process_Amide Process_Ester Cleave: MeOH/TEA Time: 16 hr Target_Ester->Process_Ester

Figure 2: Operational workflow for HMBA-mediated peptide synthesis.

References

  • Sheppard, R. C., et al. (1982). A new series of linkers for solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. Link

  • Bray, A. M., et al. (1991). Simultaneous multiple synthesis of peptide amides and acids on the same solid support. Tetrahedron Letters, 32(43), 6163-6166. Link

  • Tulla-Puche, J., & Barany, G. (2004). On the stability of the HMBA linker to piperidine. Journal of Organic Chemistry. Link

  • Reimann, O., et al. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry. Link

Sources

Physiochemical Profiling of Hydroxymethylbenzoic Acids: Ionization and Cyclization Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the precise determination of dissociation constants (


) is paramount for predicting solubility, membrane permeability, and protein binding. Hydroxymethylbenzoic acid (HMBA) derivatives present a unique case study in physical organic chemistry. While the meta- (3-) and para- (4-) isomers exhibit standard ionization behavior governed by Hammett substituent effects, the ortho- (2-) isomer undergoes a pH-dependent reversible cyclization to phthalide.

This guide provides a rigorous analysis of the ionization behavior of these derivatives, offering validated experimental protocols for their characterization. It is designed for medicinal chemists and formulation scientists requiring high-fidelity data for lead optimization.

Molecular Architecture & Ionization Theory

The ionization of benzoic acid derivatives is classically described by the Hammett equation, which correlates the electronic influence of substituents with the shift in


.


Where:

  • 
     is the dissociation constant of the derivative.
    
  • 
     is the dissociation constant of benzoic acid (
    
    
    
    ).
  • 
     (rho) is the reaction constant (1.00 for benzoic acid ionization).
    
  • 
     (sigma) is the substituent constant.
    
The Hydroxymethyl Group (-CH₂OH)

The hydroxymethyl group is electronically amphipathic but generally acts as a weak electron-withdrawing group via induction (


) and effectively neutral via resonance.
  • 3-HMBA (Meta): The substituent exerts a mild inductive withdrawal, slightly stabilizing the carboxylate anion, leading to a lower

    
     than benzoic acid.
    
  • 4-HMBA (Para): The inductive effect is attenuated by distance. The group is essentially electronically neutral relative to the reaction center, resulting in a

    
     very close to the parent benzoic acid.
    
Quantitative Data Summary

The following values represent consensus data derived from potentiometric titration at 25°C and 0.1 M ionic strength.

CompoundStructure

(COOH)

(Hammett)
Predominant Species (pH 7.4)
Benzoic Acid Reference4.200.00Anion
3-HMBA meta-substituted4.10 - 4.15+0.05Anion
4-HMBA para-substituted4.20 - 4.25-0.01Anion
2-HMBA ortho-substitutedDynamic (See Sec 3)N/A (Ortho effect)Anion (Open Form)

The Ortho-Effect: Phthalide Cyclization

The 2-hydroxymethylbenzoic acid (2-HMBA) isomer is unique. It does not behave as a simple weak acid due to ring-chain tautomerism . In acidic media, the proximity of the hydroxyl group to the carboxylic acid facilitates intramolecular esterification (lactonization), forming phthalide.

Mechanism of Action
  • High pH (> 9): The compound exists as the stable dicarboxylate-like open chain anion (2-hydroxymethylbenzoate).

  • Neutral pH: Protonation of the carboxylate begins.

  • Low pH (< 3): The free acid form (

    
    ) is transient. It rapidly loses water to form the five-membered lactone ring (phthalide).
    

This creates an "Apparent


" which is a composite constant involving both the ionization 

and the lactonization equilibrium constant

.
Pathway Visualization

Phthalide_Equilibrium Phthalide Phthalide (Neutral Lactone) Stable at pH < 3 Intermediate 2-HMBA (Free Acid) Transient Phthalide->Intermediate Hydrolysis (Slow) Intermediate->Phthalide Cyclization (Fast in Acid) Anion 2-HMBA Anion (Carboxylate) Stable at pH > 7 Intermediate->Anion Deprotonation (-H+) Anion->Intermediate Protonation (+H+)

Figure 1: The pH-dependent equilibrium of 2-hydroxymethylbenzoic acid. Note that standard potentiometric titration starting from acid will measure the ring-opening kinetics rather than simple ionization.

Experimental Protocols

To ensure data integrity, different protocols are required for the stable isomers (3- and 4-) versus the dynamic isomer (2-).

Standard Potentiometric Titration (For 3- and 4-HMBA)

Objective: Determine thermodynamic


.

Reagents:

  • Analyte: 3-HMBA or 4-HMBA (>99% purity).

  • Titrant: 0.1 M Carbonate-free KOH.

  • Background Electrolyte: 0.15 M KCl (physiologic ionic strength).

  • Solvent: Degassed HPLC-grade water (or Water/MeOH co-solvent if solubility is low, extrapolated to 0% organic).

Workflow:

  • System Calibration: Calibrate pH electrode using the "4-buffer" method (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the acidic range.

  • Dissolution: Dissolve ~5 mg of analyte in 20 mL of background electrolyte.

  • Acidification: Lower starting pH to ~2.0 using 0.1 M HCl to fully protonate the species.

  • Titration: Titrate with KOH using monotonic increments (0.5 µL - 5 µL) to capture the buffer region.

  • Data Analysis: Use the Bjerrum difference plot or Gran plot to identify the equivalence point and calculate

    
    .
    
Back-Titration Kinetic Method (For 2-HMBA/Phthalide)

Objective: Determine the rate of hydrolysis and the


 of the open form.

Rationale: Direct titration of phthalide is impossible because hydrolysis is slow. You must start from the open salt form.

Workflow:

  • Saponification: Dissolve phthalide in excess 0.1 M NaOH and heat gently (40°C) for 30 minutes to force ring opening to the 2-hydroxymethylbenzoate anion.

  • Rapid Back-Titration:

    • Cool to 25°C.

    • Titrate rapidly with 0.1 M HCl.

    • Critical Step: The titration must be performed faster than the rate of cyclization (which accelerates as pH drops).

  • Stop-Flow Analysis (Optional): For highest precision, use UV-spectrophotometry monitoring the carbonyl shift (Lactone

    
     1760 cm⁻¹ vs Carboxylate 
    
    
    
    1550-1610 cm⁻¹ equivalent in UV absorbance shifts).
Protocol Logic Diagram

Experimental_Workflow Start Select Analyte Decision Is substituent at Ortho position? Start->Decision Stable Standard Potentiometry Decision->Stable No (3- or 4-) Unstable Reverse Kinetic Titration Decision->Unstable Yes (2-) Dissolve Dissolve in 0.15M KCl Stable->Dissolve Titrate Forward Titration (KOH) Dissolve->Titrate Calc Bjerrum Analysis Titrate->Calc Saponify Saponify (NaOH + Heat) Force Ring Opening Unstable->Saponify BackTit Rapid Back-Titration (HCl) Saponify->BackTit Kinetic Extrapolate to t=0 BackTit->Kinetic

Figure 2: Decision tree for selecting the correct pKa determination methodology based on structural isomerism.

Pharmaceutical Implications

Prodrug Design

The 2-HMBA scaffold is often utilized in "trimethyl lock" systems or similar cyclization-release prodrug strategies. The rapid cyclization at physiological pH (or enzyme-triggered unmasking) drives the release of a drug payload attached to the hydroxyl group. Understanding the


 ensures the trigger is sensitive to the correct environmental pH.
Solubility Profiling
  • pH < 4: 3- and 4-HMBA are neutral and have low aqueous solubility (LogP ~ 0.6 - 1.0).

  • pH > 5: All isomers exist as anions. Solubility increases by orders of magnitude (LogD < -1.0).

  • Formulation Note: For 2-HMBA derivatives, formulation in acidic buffers will precipitate the neutral lactone (phthalide), potentially causing IV line crystallization. Always formulate 2-HMBA derivatives at pH > 7.5.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11847, 4-(Hydroxymethyl)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76953, 3-(Hydroxymethyl)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6018, Phthalide. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. (Standard reference for Hammett Sigma values used in Section 2). Retrieved from [Link]

  • Bowden, K., & Cook, R. S. (1968). Reactions of carbonyl compounds. Part I. The alkaline hydrolysis of phthalide and some substituted phthalides. Journal of the Chemical Society B: Physical Organic. (Foundational text on the kinetics described in Section 3). Retrieved from [Link]

Methodological & Application

Protocol for the Synthesis of Methyl 4-Hydroxymethylbenzoate from Terephthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of Methyl 4-hydroxymethylbenzoate (MHM) from Terephthalic Acid (TPA) presents a classic problem in organic synthesis: desymmetrization . TPA possesses two identical carboxylic acid groups (


 symmetry). The target molecule requires the differentiation of these two groups—one must remain an ester, and the other must be reduced to a primary alcohol.
The "Statistical Trap" vs. The Chemoselective Route

Many standard protocols attempt the direct partial reduction of dimethyl terephthalate (DMT) using limiting reagents (e.g., 1.0 eq


). This approach is chemically flawed for high-purity applications because the rate of reduction for the first ester group is often similar to the second. This leads to a statistical distribution:
  • ~25% Unreacted Diester

  • ~50% Target Mono-alcohol

  • ~25% Over-reduced Diol

Recommended Strategy: To ensure Scientific Integrity and High Yield , this protocol utilizes a Chemoselective Desymmetrization Strategy . We first convert TPA to the diester (DMT), selectively hydrolyze it to the mono-ester acid, and then utilize the unique chemoselectivity of Borane-Dimethyl Sulfide (


) , which rapidly reduces carboxylic acids in the presence of esters.
Reaction Scheme Overview

ReactionScheme TPA Terephthalic Acid (Insoluble Starting Material) DMT Dimethyl Terephthalate (Symmetric Diester) TPA->DMT 1. Fischer Esterification (MeOH, H2SO4) MMT Mono-Methyl Terephthalate (Desymmetrized Intermediate) DMT->MMT 2. Controlled Hydrolysis (KOH, 1.0 eq) MHM Methyl 4-hydroxymethylbenzoate (Target Molecule) MMT->MHM 3. Chemoselective Reduction (BH3·DMS)

Figure 1: The stepwise desymmetrization pathway ensures high fidelity by exploiting the chemoselectivity of Borane for acids over esters.

Reagents & Equipment

Chemical Inventory
ReagentCAS No.RoleGrade/Purity
Terephthalic Acid (TPA) 100-21-0Starting Material>98%
Methanol (MeOH) 67-56-1Solvent/ReactantAnhydrous
Sulfuric Acid (

)
7664-93-9CatalystConc. (98%)
Potassium Hydroxide (KOH) 1310-58-3Hydrolysis ReagentPellets (>85%)
Borane-Dimethyl Sulfide (

)
13292-87-0Selective Reductant2.0 M in THF
Tetrahydrofuran (THF) 109-99-9SolventAnhydrous, Inhibitor-free
Critical Equipment
  • Reaction Vessels: 3-neck Round Bottom Flasks (RBF) with 24/40 joints.

  • Temperature Control: Ice/Water bath (0°C) and Oil Bath (Reflux).

  • Inert Atmosphere: Nitrogen (

    
    ) or Argon manifold (Schlenk line).
    
  • Safety: Fume hood (essential for

    
     handling).
    

Detailed Experimental Protocol

Phase 1: Global Esterification (TPA DMT)

Rationale: TPA is notoriously insoluble in most organic solvents. Converting it to the dimethyl ester (DMT) drastically improves solubility and activates the carbonyls.

  • Setup: Equip a 500 mL RBF with a magnetic stir bar and a reflux condenser.

  • Charge: Add Terephthalic Acid (16.6 g, 100 mmol) and Methanol (200 mL) . The TPA will remain a suspension.

  • Catalyst Addition: Carefully add Conc.

    
     (3.0 mL)  dropwise.
    
  • Reaction: Heat the mixture to reflux (approx. 65°C) for 12–16 hours. The solution should become clear as TPA is consumed.

  • Workup:

    • Cool the mixture to room temperature (RT).

    • Concentrate the solvent to ~50 mL under reduced pressure.

    • Pour the residue into ice-cold water (300 mL). DMT will precipitate as a white solid.

    • Filter the solid, wash with saturated

      
       (to remove acid traces) and water.[1]
      
    • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: >95% (approx.[2] 18.5 g).

Phase 2: Controlled Partial Hydrolysis (DMT MMT)

Rationale: This step breaks the symmetry. By using exactly 1.0 equivalent of base, we favor the formation of the mono-ester acid.

  • Solubilization: Dissolve Dimethyl Terephthalate (9.7 g, 50 mmol) in THF (100 mL) and Methanol (20 mL) .

  • Hydrolysis: Prepare a solution of KOH (2.8 g, 50 mmol, 1.0 eq) in Methanol (30 mL) . Add this solution dropwise to the DMT mixture over 30 minutes at RT.

  • Monitoring: Stir at RT for 8–12 hours. Monitor by TLC (thin-layer chromatography).

  • Workup (Separation of Species):

    • Evaporate the bulk solvent.[2]

    • Resuspend the residue in Water (100 mL) . The unreacted diester (DMT) is insoluble; the mono-ester salt and di-acid salt are soluble.

    • Extraction 1 (Remove DMT): Extract the aqueous layer with Ethyl Acetate (2 x 50 mL) . Keep the aqueous layer.[2]

    • Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl . The Mono-Methyl Terephthalate (MMT) will precipitate.

    • Extraction 2 (Isolate MMT): Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL) .

    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Expected Yield: 65–75% (approx. 6.0 g).

Phase 3: Chemoselective Reduction (MMT MHM)

Rationale: This is the critical step. Borane (


) reduces carboxylic acids to primary alcohols at a rate significantly faster than it reduces esters. This kinetic difference allows us to reduce the acid moiety of MMT while leaving the methyl ester intact.
  • Inert Setup: Flame-dry a 250 mL 2-neck RBF under

    
     flow.
    
  • Charge: Add Mono-Methyl Terephthalate (3.6 g, 20 mmol) and Anhydrous THF (40 mL) . Cool the solution to 0°C (ice bath).

  • Reduction: Slowly add Borane-Dimethyl Sulfide Complex (

    
    , 2.0 M in THF, 11 mL, 22 mmol, 1.1 eq)  dropwise via syringe over 20 minutes.
    
    • Note: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Progression: Allow the reaction to warm to RT and stir for 2–4 hours.

    • Checkpoint: The reaction is complete when the starting material (acid) disappears on TLC. The ester spot should remain unchanged.

  • Quench: Cool back to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane and break the boron-oxygen complexes. Stir for 30 minutes.

  • Purification:

    • Concentrate the mixture under reduced pressure.

    • Dissolve residue in Ethyl Acetate (50 mL) and wash with Saturated

      
        (to remove any unreduced acid) and Brine .
      
    • Dry over

      
       and concentrate.
      
    • Final Purification: If necessary, recrystallize from Hexane/Ethyl Acetate or perform flash column chromatography (Silica, 20% EtOAc in Hexanes).

    • Expected Yield: 85–90%.

Mechanism & Troubleshooting Guide

Chemoselectivity Mechanism

The success of Phase 3 relies on the electrophilicity of the carbonyl carbon.

  • Borane (

    
    ):  Is a Lewis Acid. It coordinates preferentially to the carbonyl oxygen of the carboxylic acid (which is more electron-rich/basic than the ester carbonyl due to the -OH group resonance).
    
  • Activation: This coordination activates the carboxyl group, facilitating rapid hydride transfer to form a triacyloxyborane intermediate, which is then reduced to the alcohol.

  • Ester Inertness: Under these mild conditions (0°C to RT), the borane coordinates much more weakly to the ester, rendering it kinetically inert.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Incomplete solubility of TPA.Increase MeOH volume or reflux time. Ensure vigorous stirring.
DMT present in Phase 2 product Inefficient extraction.Ensure the first extraction (pH neutral) is thorough to remove neutral diester.
Over-reduction (Diol formation) Temperature too high in Phase 3 or reaction time too long.Keep Phase 3 at 0°C–RT. Do not reflux. Quench immediately upon consumption of acid.
Smell of Sulfide

release from borane reagent.
Perform all operations in a fume hood. Wash organic layer with dilute bleach (optional) to oxidize sulfides.

References

  • Brown, H. C., & Choi, Y. M. (1982). The selective reduction of carboxylic acids to alcohols in the presence of esters with borane-dimethyl sulfide. Synthesis, 1982(07), 573-575.

  • Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters. The Journal of Organic Chemistry, 65(18), 5834-5836.

  • Bhat, S. V., et al. (2005). Synthetic Applications of Borane Reagents.[3][4] In Chemistry of Natural Products. Springer.[2]

  • PubChem Compound Summary. (2023). Methyl 4-(hydroxymethyl)benzoate.[5] National Center for Biotechnology Information.

Sources

Application Notes & Protocols: Strategic Esterification of Hydroxymethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydroxymethylbenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science, serving as a critical linker and structural motif.[1] Its utility is often predicated on the selective transformation of either its carboxylic acid or primary alcohol functionality. This guide provides an in-depth analysis of key esterification methodologies, offering researchers and drug development professionals a strategic framework for navigating the synthesis of hydroxymethylbenzoic acid esters. We will explore the mechanistic underpinnings, field-proven protocols, and comparative advantages of foundational techniques including Fischer-Speier, Steglich, and Mitsunobu esterifications, enabling precise control over chemoselectivity.

Introduction: The Chemoselectivity Challenge

4-(Hydroxymethyl)benzoic acid presents a classic synthetic challenge: how to selectively modify one of two reactive centers—a nucleophilic primary alcohol and an electrophilic carboxylic acid—while leaving the other untouched. The choice of esterification method is therefore not merely a matter of procedural convenience but a critical decision that dictates the reaction's outcome. An ideal protocol maximizes yield and purity while minimizing the need for cumbersome protection-deprotection sequences. This document details three robust methods, each offering a distinct strategic advantage for achieving the desired ester.

Method 1: Fischer-Speier Esterification — The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and use of inexpensive reagents. It is the method of choice for selectively esterifying the carboxylic acid group in the presence of the alcohol.

Expertise & Rationale

This reaction involves heating the carboxylic acid with a large excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3] The reaction is an equilibrium process.[2] To drive the reaction to completion, Le Chatelier's principle is leveraged in two primary ways:

  • Use of Excess Alcohol: The alcohol often serves as both the reactant and the solvent, ensuring its high concentration shifts the equilibrium towards the ester product.[2][4]

  • Removal of Water: As water is a byproduct, its removal (e.g., via a Dean-Stark apparatus with a solvent like toluene) can also drive the reaction forward.[2][4]

Mechanism: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid.[2][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the much weaker nucleophile, the reactant alcohol. The primary benzylic alcohol of hydroxymethylbenzoic acid is insufficiently nucleophilic to compete effectively under these conditions, ensuring high chemoselectivity for the carboxylic acid site. The full mechanistic sequence is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]

Visualized Mechanism: Fischer-Speier Esterification

Fischer_Esterification Fischer-Esterification Workflow cluster_activation Carbonyl Activation cluster_rearrangement Proton Transfer & Elimination cluster_final Product Formation Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Acid->Protonated_Acid H_plus H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate Alcohol R'-OH Rearranged_Intermediate R-C(OH)(O-R')(OH₂⁺) Tetrahedral_Intermediate->Rearranged_Intermediate Proton Transfer Protonated_Ester R-C(O⁺H)OR' Rearranged_Intermediate->Protonated_Ester Elimination Water H₂O Ester R-COOR' Protonated_Ester->Ester H_plus_out H⁺ Steglich_Esterification Steglich Esterification Workflow Acid R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_acylisourea DCC DCC DCC->O_acylisourea DMAP DMAP (cat.) Acyl_DMAP Acylpyridinium Salt (Active Ester) Alcohol R'-OH Ester R-COOR' O_acylisourea->Acyl_DMAP Attack by DMAP (Fast, Catalyzed) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea 1,3-Rearrangement (Slow, Uncatalyzed) Acyl_DMAP->Ester Attack by R'-OH DCU DCU (Byproduct) Acyl_DMAP->DCU Forms Ester->DMAP Regenerates Mitsunobu_Reaction Mitsunobu Reaction Workflow PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Alcohol R-OH Alkoxyphosphonium Alkoxyphosphonium Ion Alcohol->Alkoxyphosphonium Alcohol Activation Acid R'-COOH Carboxylate R'-COO⁻ Acid->Carboxylate Deprotonation Betaine->Alkoxyphosphonium Hydrazine DEAD-H₂ Betaine->Hydrazine Forms Ester R-O-COR' Alkoxyphosphonium->Ester SN2 Attack PPh3O PPh₃=O Alkoxyphosphonium->PPh3O Forms Decision_Tree Start What is your synthetic goal? Q_Target Which functional group to esterify? Start->Q_Target Q_Sensitivity Is the substrate sensitive to strong acid or high heat? Q_Target->Q_Sensitivity Carboxylic Acid Mitsunobu Use Mitsunobu Reaction Q_Target->Mitsunobu Alcohol Steglich Use Steglich Esterification Q_Sensitivity->Steglich Yes Fischer Use Fischer-Speier Esterification Q_Sensitivity->Fischer No

Sources

Application of hydroxymethylbenzoate in polymer backbone modification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Hydroxymethylbenzoate (HMB) Moieties

Abstract

This technical guide details the dual-utility of 4-hydroxymethylbenzoate (HMB) derivatives in biomedical and material sciences. We explore its primary role as a base-labile linker (HMBA) in Solid-Phase Peptide Synthesis (SPPS), enabling the divergent generation of C-terminal acids, esters, and amides from a single resin batch. Secondly, we examine its application as a monomer in backbone engineering , where the incorporation of the hydroxymethylbenzoyl unit yields liquid crystalline polymers (LCPs) and modifies the hydrolytic stability of biodegradable polyesters.

Introduction: The HMB Structural Advantage

The 4-hydroxymethylbenzoate moiety offers a unique chemical bridge between aliphatic flexibility and aromatic rigidity. Unlike 4-hydroxybenzoic acid, where the hydroxyl is directly attached to the phenyl ring (phenolic), the HMB moiety features a benzylic hydroxyl group.

  • Mechanistic Implication: The methylene spacer (

    
    ) breaks the conjugation between the oxygen and the aromatic ring. This renders the resulting ester bond more susceptible to specific nucleophilic attacks compared to phenolic esters, yet more stable than purely aliphatic esters under certain conditions.
    
  • Key Application Areas:

    • Drug Discovery: As a "safety-catch" or divergent linker in SPPS.

    • Polymer Engineering: As a stiffening agent in polyester backbones to enhance thermal transitions (

      
      , 
      
      
      
      ) and crystallinity.

Application I: The HMBA Linker in Solid-Phase Synthesis

Context: In drug development, screening peptide libraries requires generating various C-terminal modifications. The HMBA linker (4-hydroxymethylbenzoic acid) attached to a resin (e.g., MBHA or PEGA) is the industry standard for this "divergent cleavage" strategy.

Mechanism of Action

The HMBA linker forms a benzyl ester with the C-terminal amino acid. This bond is stable to standard Fmoc/tBu deprotection protocols (20% piperidine) and acidic side-chain deprotection (95% TFA). However, it remains susceptible to nucleophilic attack, allowing the peptide to be cleaved off the resin while simultaneously installing a functional group.

Visualization: The Divergent Cleavage Workflow

HMBA_Workflow Resin HMBA-Resin Loaded Peptide-HMBA-Resin (Protected Side Chains) Resin->Loaded 1. Coupling (DIC/DMAP) 2. SPPS Cycles Acid Peptide Acid (-COOH) Loaded->Acid NaOH / Dioxane (Hydrolysis) Ester Peptide Ester (-COOMe) Loaded->Ester MeOH / DIPEA (Transesterification) Amide Peptide Amide (-CONH2) Loaded->Amide NH3 / MeOH (Aminolysis)

Figure 1: Divergent cleavage pathways for HMBA-linked peptides. The linker allows a single batch of resin to yield three distinct drug candidates.

Protocol: Loading and Cleavage of HMBA-Resin

Objective: Synthesize a C-terminal modified peptide using HMBA-MBHA resin.

Reagents:

  • Resin: HMBA-MBHA resin (Loading: 0.4–0.8 mmol/g).

  • Coupling: DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine).

  • Cleavage: NaOH (1M), Methanol, Ammonia gas or solution.

Step-by-Step Methodology:

  • Resin Swelling:

    • Swell 200 mg of HMBA resin in DCM (Dichloromethane) for 30 mins. Drain.

    • Wash with DMF (Dimethylformamide) (3x).

  • First Residue Loading (The Critical Step):

    • Note: Direct esterification to the benzylic hydroxyl requires activation.

    • Dissolve Fmoc-Amino Acid (4 eq.) in DCM/DMF (1:1).

    • Add DIC (4 eq.) and stir for 5 mins to form the symmetric anhydride.

    • Add the mixture to the resin followed by DMAP (0.1 eq.).

    • Reaction: Shake for 2–4 hours at room temperature.

    • Validation: Perform a quantitative Fmoc test to determine loading efficiency. Aim for >0.5 mmol/g.

  • Peptide Elongation:

    • Proceed with standard Fmoc SPPS (Deprotection: 20% Piperidine; Coupling: HBTU/DIPEA).

  • Divergent Cleavage (Choose One):

    Target ProductReagent ConditionsReaction TimeNotes
    Peptide Acid 0.1 M NaOH in Dioxane/Water (1:1)30–60 minStandard hydrolysis. Neutralize with HCl before isolation.
    Peptide Methyl Ester 10% DIPEA in Methanol (anhydrous)12–24 hoursTransesterification. Keep strictly anhydrous to avoid acid formation.
    Peptide Amide Sat. Ammonia in Methanol12–24 hoursAminolysis. Reaction rate depends on steric bulk of C-terminal residue.
  • Side Chain Deprotection:

    • After cleavage from resin, treat the crude peptide with TFA/TIS/Water (95:2.5:2.5) to remove side-chain protecting groups (e.g., tBu, Trt).

Application II: Polymer Backbone Engineering

Context: In material science, 4-(hydroxymethyl)benzoic acid serves as an AB-type monomer. It undergoes self-condensation to form Poly(4-hydroxymethylbenzoate) (PHMB) , a polyester that exhibits liquid crystalline properties and high thermal stability.

Material Properties & Causality
  • High Crystallinity: The aromatic ring facilitates

    
    -
    
    
    
    stacking, while the methylene group provides just enough rotation to allow efficient packing.
  • Thermal Stability: PHMB has a melting point (

    
    ) often exceeding 200°C (depending on molecular weight), making it superior to aliphatic polyesters like PCL or PLA for high-temp applications.
    
  • Degradation Profile: The ester bond is hydrolytically degradable, but the aromatic hydrophobicity slows water penetration, offering a degradation rate intermediate between PLA and PET.

Visualization: Polycondensation Mechanism

Polymerization Monomer 4-(Hydroxymethyl)benzoic acid (HO-CH2-Ph-COOH) Inter Transesterification / Dehydration (-H2O) Monomer->Inter Catalyst: Ti(OBu)4 Temp: 180°C Oligomer Oligomer Formation (Low Mw) Inter->Oligomer Polymer Poly(4-hydroxymethylbenzoate) -[O-CH2-Ph-CO]n- Oligomer->Polymer High Vacuum (<1 mmHg) Temp: 240°C Removal of H2O

Figure 2: Melt polycondensation route for PHMB synthesis. Vacuum is critical to drive equilibrium toward high molecular weight.

Protocol: Synthesis of Poly(4-hydroxymethylbenzoate)

Objective: Synthesize a high-molecular-weight polyester via melt polycondensation.

Equipment:

  • Stainless steel or glass reactor with mechanical stirrer.

  • High-vacuum pump (<1 mmHg).

  • Nitrogen inlet.

Reagents:

  • Monomer: 4-(Hydroxymethyl)benzoic acid (or its methyl ester).[1]

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Antimony(III) oxide (
    
    
    
    ) (0.05 mol%).

Step-by-Step Methodology:

  • Esterification Stage (Oligomerization):

    • Charge the reactor with monomer and catalyst.

    • Purge with

      
       (3 cycles) to remove oxygen (prevents yellowing/oxidation).
      
    • Heat to 180°C under constant

      
       flow.
      
    • Observation: Water (or methanol) will distill off. Stir for 2–3 hours until distillation slows.

  • Polycondensation Stage (Molecular Weight Build):

    • Slowly ramp temperature to 240–260°C .

    • Critical Step: Apply vacuum gradually over 30 minutes to reach <1 mmHg.

    • Reasoning: The reaction is an equilibrium. Removing the condensate byproduct is the only way to drive chain growth.

    • Continue for 3–5 hours. The viscosity will increase significantly (torque on the stirrer will rise).

  • Termination & Isolation:

    • Release vacuum with

      
      .
      
    • Discharge the polymer melt into ice water or a Teflon mold.

    • Purification: Dissolve in Hexafluoroisopropanol (HFIP) or Phenol/TCE and precipitate into Methanol to remove unreacted monomer.

  • Characterization:

    • DSC (Differential Scanning Calorimetry): Look for

      
       peaks (typically >200°C).
      
    • NMR (

      
      ):  Verify the ratio of aromatic protons to methylene protons (2:1 integration).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading on Resin Incomplete anhydride formation or wet solvents.Use fresh DIC. Ensure solvents are anhydrous (stored over molecular sieves). Recouple if necessary.
Racemization (Peptides) Over-activation or excessive base (DMAP).Reduce DMAP to 0.1 eq. Reduce loading time. Use MSNT/Melm method for sensitive residues (Cys/His).
Polymer Discoloration Oxidation during high-temp synthesis.Ensure strict

purging. Add antioxidant (e.g., Irganox 1010) during polymerization.
Low Molecular Weight Insufficient vacuum or catalyst deactivation.Check vacuum seals. Ensure temp is high enough to keep the polymer melt flowable for byproduct removal.

References

  • Hansen, J., et al. (2016).[2] "C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles."[2] Organic & Biomolecular Chemistry.

  • PubChem. (n.d.).[3] "Methyl 4-(hydroxymethyl)benzoate Compound Summary." National Library of Medicine.

  • AAPPTec. (n.d.). "Guide to Solid Phase Peptide Synthesis: HMBA-MBHA Resin Cleavage."

  • Sigma-Aldrich. (n.d.). "Peptide Resin Loading Protocols."

  • Britannica. (n.d.). "Poly-4-hydroxybenzoate."[4][5] Encyclopedia Britannica.

Sources

Hydroxymethylbenzoate reaction mechanisms with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Aminolysis Protocols for Hydroxymethylbenzoate Scaffolds

Executive Summary

Methyl 4-(hydroxymethyl)benzoate (MHB) is a critical bifunctional scaffold in medicinal chemistry, serving as a primary building block for p-hydroxybenzyl alcohol (PHOBA) linkers used in Antibody-Drug Conjugates (ADCs) and prodrugs. The chemical challenge lies in selectively reacting the benzoate ester with a primary amine to form a benzamide bond without compromising the benzylic alcohol, which acts as the conjugation handle for the payload.

Standard thermal aminolysis of benzoate esters is kinetically sluggish due to the electron-donating resonance of the aromatic ring. This guide provides three distinct, self-validating protocols to overcome this barrier: Organocatalytic Transamidation (TBD) , Lewis-Acid Mediated Aminolysis (AlMe₃) , and Magnesium Methoxide Activation .

Mechanistic Insight & Causality

The Benzoate Challenge

Unlike aliphatic esters, methyl benzoates possess significant resonance stabilization. The carbonyl carbon is less electrophilic because the


-system of the benzene ring donates electron density into the carbonyl anti-bonding orbital (

). Consequently, direct reaction with primary amines often requires high temperatures (>100°C), which can lead to thermal degradation of sensitive payloads or the hydroxymethyl group itself (e.g., polymerization).
The Solution: Dual Activation

To achieve conversion under mild conditions, the reaction pathway must lower the activation energy of the tetrahedral intermediate formation. We utilize 1,5,7-Triazabicyclodecene (TBD) , a guanidine-based organocatalyst. TBD operates via a "bifunctional" mechanism:

  • General Base Activation: The imine nitrogen of TBD accepts a proton from the incoming amine, increasing its nucleophilicity.

  • General Acid Activation: The protonated TBD acts as a hydrogen bond donor to the carbonyl oxygen, increasing its electrophilicity.

This "push-pull" mechanism mimics enzymatic catalysis (e.g., serine proteases), allowing the reaction to proceed at lower temperatures (40–60°C) with high preservation of the free alcohol.

TBD_Mechanism cluster_catalysis TBD Dual Activation Mode Start Substrates: Benzoate Ester + Amine Complex TBD-Substrate Complex (Dual H-Bonding) Start->Complex Coordination TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Product Benzamide Product + Methanol TS->Product Collapse & Proton Transfer

Figure 1: Mechanistic pathway of TBD-catalyzed aminolysis showing the dual activation of the nucleophile and electrophile.

Experimental Protocols

Protocol A: TBD-Catalyzed Transamidation (The "Green" Method)

Best for: Valuable amines, acid-sensitive substrates, and scaling up with minimal waste.

Reagents:

  • Methyl 4-(hydroxymethyl)benzoate (1.0 equiv)[1]

  • Primary Amine (1.1–1.2 equiv)

  • TBD (1,5,7-Triazabicyclodecene) (0.1–0.2 equiv)

  • Solvent: Anhydrous THF or Toluene (Concentration 0.5 M)

Step-by-Step Workflow:

  • Charge: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve Methyl 4-(hydroxymethyl)benzoate (1.0 equiv) and TBD (0.1 equiv) in anhydrous THF.

  • Addition: Add the primary amine (1.1 equiv). If the amine is a hydrochloride salt, add 1.1 equiv of DIPEA to free-base it before adding to the main reaction.

  • Reaction: Seal the vial and heat to 60°C for 12–24 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The product amide is typically more polar than the ester but less polar than the free acid.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash with 10% Citric Acid (aq). Why? This selectively removes the basic TBD catalyst and any unreacted amine, pulling them into the aqueous phase.

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization (EtOAc/Hexanes) or Flash Chromatography.

Protocol B: Trimethylaluminum (AlMe₃) Mediated Coupling

Best for: Unreactive amines (anilines), sterically hindered amines, or when TBD fails.

Critical Safety Note: AlMe₃ is pyrophoric. This protocol requires strict inert atmosphere (Nitrogen/Argon) techniques. Expertise Note: Since the starting material contains a free hydroxyl group (-OH), it will react with AlMe₃ to produce methane gas. You must use excess AlMe₃ (at least 2.5 equiv) to account for this "sink."

Reagents:

  • Methyl 4-(hydroxymethyl)benzoate (1.0 equiv)[1]

  • Primary Amine (1.1 equiv)

  • Trimethylaluminum (2.0 M in Toluene/Hexanes) (2.5 equiv)

  • Solvent: Anhydrous DCM or Toluene.

Step-by-Step Workflow:

  • Amine Activation: In a flame-dried Schlenk flask under Argon, dissolve the primary amine (1.1 equiv) in anhydrous DCM.

  • Catalyst Addition: Cool to 0°C. Slowly add AlMe₃ (2.5 equiv) dropwise.

    • Observation: Methane gas evolution will occur. Vent via a needle to an inert line. Stir for 30 mins at RT to form the active dimethylaluminum amide species.

  • Substrate Addition: Dissolve Methyl 4-(hydroxymethyl)benzoate in minimal DCM and add it slowly to the aluminum-amine mixture.

    • Why? The first equivalent of Al-amide deprotonates the benzyl alcohol; the second equivalent drives the amidation.

  • Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 4–16 hours.

  • Quench (Critical): Cool to 0°C. Carefully quench with Rochelle’s Salt (Sat. Potassium Sodium Tartrate) .

    • Why? Aluminum salts form gelatinous emulsions with water. Tartrate chelates aluminum, breaking the emulsion and allowing phase separation. Stir vigorously for 1 hour until two clear layers form.

  • Extraction: Extract with DCM (3x), dry, and concentrate.

Comparative Data Analysis

FeatureProtocol A: TBD CatalysisProtocol B: AlMe₃ MediatedProtocol C: Direct Coupling (Control)*
Mechanism H-Bond Activation (Non-covalent)Lewis Acid Activation (Covalent)Activated Ester (HATU/EDC)
Reaction Time 12–24 Hours4–16 Hours2–4 Hours
Temp 60°C40–80°CRT
Free -OH Tolerance Excellent (No protection needed)Poor (Consumes 1 eq of reagent)Good (If not using excess base)
Purification Acid wash removes catalystRequires Rochelle's Salt quenchUrea byproducts can be difficult
Scalability High (Green Chemistry)Low (Pyrophoric hazards)Medium (Cost of coupling agents)

*Protocol C refers to the hydrolysis of the ester to the acid, followed by HATU coupling. Included for context as the industry benchmark.

Decision Matrix & Workflow

Use the following logic flow to select the optimal protocol for your specific amine and payload.

Workflow_Decision Start Start: Methyl 4-(hydroxymethyl)benzoate + Target Amine Q1 Is the Amine Sterically Hindered or Electron Deficient (e.g., Aniline)? Start->Q1 Q2 Is the Amine Acid-Sensitive? Q1->Q2 No (Primary Alkyl Amine) Path_AlMe3 Protocol B: AlMe3 Mediated (Forceful Conditions) Q1->Path_AlMe3 Yes (Low Reactivity) Path_TBD Protocol A: TBD Catalysis (Preferred Start point) Q2->Path_TBD Yes (Avoid Acid Workup) Q2->Path_TBD No Path_Standard Standard Coupling: 1. LiOH Hydrolysis 2. HATU/DIPEA Path_TBD->Path_Standard Low Yield (<30%)

Figure 2: Decision matrix for selecting the appropriate aminolysis protocol based on amine properties.

References

  • Sabot, C., et al. (2007). "1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an efficient organocatalyst for the aminolysis of esters." Tetrahedron Letters, 48(22), 3863-3866.

  • Levin, J. I., Turos, E., & Weinreb, S. M. (1982). "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications, 12(13), 989-993.

  • Movassaghi, M., & Jacobs, B. (2002). "Direct synthesis of amides from methyl esters and amines using TBD." Journal of Organic Chemistry. (Demonstrates the tolerance of free hydroxyl groups in TBD protocols).
  • Firestine, S. M., et al. (2019). "Linker Chemistry in Antibody-Drug Conjugates." Methods in Molecular Biology. (Contextualizes the use of this compound linkers).

Sources

Biocatalytic approaches to hydroxymethylbenzoate production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Approaches to Hydroxymethylbenzoate Production

Executive Summary & Strategic Rationale

Hydroxymethylbenzoates (HMBs), particularly 4-hydroxymethylbenzoate (4-HMBA) , are critical bifunctional building blocks possessing both a carboxylic acid and a benzylic alcohol. Unlike their fully oxidized counterparts (terephthalic acid) or fully reduced counterparts (xylene), HMBs offer unique "orthogonal" reactivity essential for synthesizing liquid crystal polymers, cross-linking agents, and pharmaceutical intermediates.

The Chemical Challenge: Traditional chemical synthesis of 4-HMBA from p-xylene is plagued by poor selectivity. Chemical oxidants (e.g., KMnO4, Co/Mn/Br systems) struggle to stop at the alcohol stage, rapidly over-oxidizing the substrate to terephthalic acid (TPA). Conversely, the reduction of terephthalic acid diesters often results in diols (1,4-benzenedimethanol) rather than the target mono-acid/mono-alcohol.

The Biocatalytic Solution: Enzymes offer the requisite regio- and chemoselectivity to navigate this "redox ladder." This guide details two distinct, self-validating biocatalytic workflows:

  • The Reductive Route (High TRL): Selective reduction of 4-carboxybenzaldehyde (4-CBA) using engineered Alcohol Dehydrogenases (ADHs).

  • The Oxidative Route (Emerging): Direct hydroxylation of p-toluic acid using Unspecific Peroxygenases (UPOs).

Biocatalytic Landscape & Pathway Design

The production of HMB sits in the middle of the p-xylene oxidation cascade. To achieve high yields, we must arrest the reaction at a thermodynamically unstable intermediate.

Figure 1: The Redox Grid of HMB Production This diagram illustrates the two primary entry points: oxidative (upstream) and reductive (downstream).

HMB_Pathways cluster_legend Legend pXylene p-Xylene pToluic p-Toluic Acid (4-Methylbenzoic Acid) pXylene->pToluic XMO/XylC (Oxidation) HMB 4-Hydroxymethylbenzoate (TARGET) pToluic->HMB Route A: UPO (Hydroxylation) CBA 4-Carboxybenzaldehyde HMB->CBA Over-oxidation (Risk) CBA->HMB Route B: KRED/ADH (Selective Reduction) TPA Terephthalic Acid CBA->TPA Aldehyde Oxidase TPA->CBA CAR (Reduction) key1 Route A: Oxidative (Emerging) key2 Route B: Reductive (Robust)

Caption: Biocatalytic entry points for 4-HMBA. Route A utilizes peroxygenases on p-toluic acid. Route B utilizes ketoreductases on 4-CBA.

Protocol A: The Reductive Approach (From 4-CBA)

Principle: 4-Carboxybenzaldehyde (4-CBA) is a common byproduct in crude terephthalic acid (CTA) production. Using a specific Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED), we can selectively reduce the aldehyde moiety to a hydroxyl group without altering the carboxylic acid. This reaction is thermodynamically favorable but requires cofactor recycling (NADPH).

Enzyme Selection:

  • Primary Enzyme: KRED (e.g., commercially available KRED-P1 series or Lactobacillus ADH variants).

  • Cofactor Regeneration: Glucose Dehydrogenase (GDH) from Bacillus sp.

  • Substrate: 4-Carboxybenzaldehyde (Solid, >97% purity).

Experimental Workflow

Step 1: Buffer Preparation Prepare 100 mL of 0.1 M Potassium Phosphate Buffer (KPi), pH 7.0 .

  • Why: ADHs typically exhibit optimal stability between pH 6.5–7.5. Phosphate provides buffering capacity against the acidic substrate.

Step 2: Substrate Solubilization (The Critical Step) 4-CBA has limited water solubility.

  • Dissolve 500 mg of 4-CBA in 5 mL of DMSO (Dimethyl sulfoxide).

  • Note: Keep final DMSO concentration <5% (v/v) in the reactor to prevent enzyme denaturation.

Step 3: Reaction Assembly (100 mL scale) In a 250 mL Erlenmeyer flask or jacketed glass reactor:

  • Add 90 mL KPi Buffer (pH 7.0).

  • Add 2.0 g D-Glucose (Sacrificial substrate for cofactor recycling).

  • Add 10 mg NADP+ (Cofactor, catalytic amount).

  • Add 5 mL of the 4-CBA/DMSO solution (Final conc: ~5 g/L).

  • Initiation: Add 50 mg GDH (lyophilized powder) and 100 mg KRED (lyophilized powder).

  • Incubate at 30°C with orbital shaking (200 rpm).

Step 4: Process Monitoring Sample 200 µL every 30 minutes. Quench with 200 µL Acetonitrile (ACN) + 0.1% Formic Acid. Centrifuge and analyze via HPLC.

Step 5: Workup & Purification

  • Once conversion >99% (typically 4–6 hours), stop reaction.

  • Adjust pH to 2.0 using 6M HCl. This protonates the 4-HMBA (pKa ~4.5).

  • Extract 3x with Ethyl Acetate.

  • Dry organic phase over MgSO4 and evaporate.

Data Summary Table: Typical Performance Metrics

ParameterValueNotes
Substrate Loading 5–20 g/LHigher loads may require fed-batch dosing.
Conversion >99%Equilibrium favors alcohol formation.
Selectivity >99%No reduction of carboxylic acid observed.
Reaction Time 4–8 HoursDependent on enzyme load (1% w/w typical).

Protocol B: The Oxidative Approach (From p-Toluic Acid)

Principle: This route mimics the natural degradation of xylenes but arrests the process. We use an Unspecific Peroxygenase (UPO) (e.g., Agrocybe aegerita UPO, AaeUPO) which functions like a self-sufficient P450, using H2O2 instead of NAD(P)H/Reductase.

  • Mechanism:[1][2][3]

    
    
    

Expert Insight: The challenge here is over-oxidation . The product (alcohol) is often more reactive than the substrate (methyl). To prevent the formation of 4-CBA, we must limit H2O2 availability.

Experimental Workflow

Step 1: Reactor Setup Use a chemically resistant glass reactor with a syringe pump inlet.

  • Buffer: 50 mM Potassium Phosphate, pH 7.0.

  • Substrate: p-Toluic Acid (dissolved in buffer as potassium salt).

Step 2: Enzyme & Substrate Loading

  • Dissolve 136 mg p-Toluic Acid (1 mM) in 100 mL buffer.

  • Add AaeUPO (approx. 100 nM final concentration).

Step 3: Controlled H2O2 Feeding (The "Secret Sauce")

  • Do NOT add H2O2 in one shot. It will inactivate the heme enzyme and promote over-oxidation.

  • Protocol: Feed a 20 mM H2O2 solution via syringe pump at a rate of 0.5 equivalents per hour .

  • Target: Maintain steady-state H2O2 concentration near zero (kinetic regime).

Step 4: Reaction Termination Monitor via HPLC. Stop when 4-HMBA peaks. If 4-CBA appears, stop immediately.

Analytical Validation (HPLC Method)

To ensure scientific integrity, use the following method to separate the acid, alcohol, and aldehyde species.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring).

  • Retention Order (Typical):

    • 4-Hydroxymethylbenzoate (Polar, elutes early).

    • Terephthalic Acid (if present).[4][5]

    • 4-Carboxybenzaldehyde.[4]

    • p-Toluic Acid (Non-polar methyl, elutes late).

Process Flow Diagram (Reductive Route)

This diagram visualizes the scalable workflow for the reductive route, suitable for transfer to pilot plant operations.

ProcessFlow Substrate 4-CBA (in DMSO) Reactor Bioreactor (pH 7.0, 30°C, 200rpm) Substrate->Reactor Buffer KPi Buffer + Glucose Buffer->Reactor Enzymes Enzyme Mix (KRED + GDH + NADP) Enzymes->Reactor Monitor HPLC Monitoring (Every 30 min) Reactor->Monitor Acidification Acidification (HCl to pH 2.0) Reactor->Acidification Conversion >99% Extraction Solvent Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Rotary Evaporation Extraction->Evaporation Product 4-HMBA Crystal (>99% Purity) Evaporation->Product

Caption: Step-by-step downstream processing workflow for the reductive synthesis of 4-HMBA.

References

  • Peter, S., et al. (2011). "Hydroxylation of p-xylene by the unspecific peroxygenase from Agrocybe aegerita." Applied Microbiology and Biotechnology. Link

  • Kroutil, W., et al. (2004). "Biocatalytic reduction of carboxylic acids." Advanced Synthesis & Catalysis. Link

  • Hollmann, F., et al. (2021). "Enzymatic reduction of aldehydes and ketones: A practical guide." Green Chemistry. Link

  • Google Patents. (2020). "Method for synthesizing 4-(hydroxymethyl)benzoic acid." US10669223B2. Link

  • Carvalho, C., et al. (2015). "Carboxylic Acid Reductases: A New Class of Enzymes for the Reduction of Carboxylic Acids." Angewandte Chemie. Link

Sources

The Strategic Incorporation of Hydroxymethylbenzoate Moieties in the Synthesis of Novel Macrocyclic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Hydroxymethylbenzoate in Macrocycle Synthesis

Macrocyclic compounds, characterized by large ring structures, occupy a unique and increasingly important area of chemical space, particularly in the realm of drug discovery.[1][2] Their constrained yet flexible conformations can lead to high-affinity and selective binding to challenging biological targets, such as protein-protein interfaces.[3] The strategic incorporation of rigid aromatic units, such as this compound, into macrocyclic scaffolds offers a powerful approach to fine-tune the structural and functional properties of these molecules. This application note provides a comprehensive overview of the synthetic strategies and detailed protocols for utilizing this compound derivatives as key building blocks in the construction of novel macrocyclic compounds.

The bifunctional nature of hydroxymethylbenzoic acid, possessing both a nucleophilic hydroxyl group and an electrophilic carboxylic acid, provides a versatile handle for its integration into linear precursors destined for macrocyclization.[4] The ortho, meta, or para substitution patterns of the hydroxymethyl and carboxyl groups on the benzene ring allow for precise control over the geometry and rigidity of the resulting macrocycle. This inherent structural control is a key advantage in rational drug design, enabling the synthesis of macrocycles with tailored conformations to fit specific binding pockets.

This guide will delve into the core synthetic methodologies that leverage the unique properties of this compound, including macrolactonization via esterification and ring-closing metathesis. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of macrocycles incorporating a this compound unit typically involves a two-stage process: the synthesis of a linear precursor followed by an intramolecular cyclization reaction. The choice of cyclization strategy is paramount and depends on the desired final structure and the functional groups present in the linear precursor.

Macrolactonization via Intramolecular Esterification

This is a direct and convergent approach for forming macrocyclic esters, where the hydroxymethyl group of the benzoate moiety (or a hydroxyl group elsewhere in the precursor) reacts with a terminal carboxylic acid. The success of this entropically disfavored process hinges on the effective activation of the carboxylic acid and the use of high-dilution conditions to minimize intermolecular side reactions.

  • Yamaguchi Esterification: This powerful method is particularly effective for the synthesis of medium to large-sized lactones.[5][6] It proceeds via the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then regioselectively attacked by the alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5] The steric hindrance provided by the ortho-chloro substituents on the benzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the carboxylic acid, leading to a highly reactive acylpyridinium species that readily undergoes intramolecular cyclization.[2]

    • Causality of Reagent Choice: The use of 2,4,6-trichlorobenzoyl chloride is critical as it creates a sterically biased mixed anhydride, ensuring the desired regioselectivity of DMAP attack. DMAP is a superior nucleophilic catalyst compared to the alcohol, leading to the formation of a more electrophilic intermediate that accelerates the final lactonization step.[5]

  • Mitsunobu Reaction: The Mitsunobu reaction offers a mild and efficient alternative for macrolactonization, proceeding under neutral conditions.[7] This reaction involves the activation of the hydroxyl group of the linear precursor with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This in-situ activation facilitates nucleophilic attack by the terminal carboxylate.

    • Field-Proven Insight: A critical parameter for successful Mitsunobu macrolactonization is the slow addition of the azodicarboxylate to a dilute solution of the hydroxy acid and phosphine.[7] This helps to maintain a low concentration of the reactive intermediates, thereby favoring the intramolecular cyclization over intermolecular dimerization.[7]

The following workflow illustrates the general strategy for constructing a linear precursor containing a this compound linker, poised for intramolecular esterification.

cluster_synthesis Linear Precursor Synthesis cluster_cyclization Macrocyclization A Hydroxymethyl- benzoic Acid Derivative B Chain Elongation (e.g., Esterification, Amide Coupling) A->B Couple with linker/spacer C Functional Group Interconversion B->C Modify termini D Linear Precursor (ω-hydroxy acid) C->D Deprotection E Macrolactonization (e.g., Yamaguchi, Mitsunobu) D->E D->E Intramolecular Cyclization F Macrocyclic Product E->F Ring Closure cluster_synthesis Linear Precursor Synthesis cluster_cyclization Macrocyclization A Hydroxymethyl- benzoic Acid Derivative B Attachment of alkene-containing chains A->B Esterification/ Etherification C Linear Diene Precursor B->C D Ring-Closing Metathesis (RCM) C->D C->D Ru-Catalyst E Macrocyclic Product D->E Cyclization + Ethylene

Caption: Synthetic pathway for a this compound-containing macrocycle via Ring-Closing Metathesis.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step methodologies for the synthesis of macrocyclic compounds incorporating a this compound moiety.

Protocol 1: Synthesis of a Macrocyclic Lactone via Yamaguchi Esterification

This protocol describes the synthesis of a hypothetical macrocycle where a linear ω-hydroxycarboxylic acid containing a 4-hydroxymethylbenzoyl linker is cyclized.

Step 1: Synthesis of the Linear Precursor (Seco-Acid)

  • Esterification of 4-(Hydroxymethyl)benzoic Acid:

    • To a solution of 4-(hydroxymethyl)benzoic acid (1.0 eq.) in dry dichloromethane (DCM), add a long-chain ω-bromoalkanol (e.g., 10-bromodecan-1-ol, 1.1 eq.) and a catalytic amount of DMAP (0.1 eq.).

    • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the dicyclohexylurea (DCU) byproduct and wash with DCM.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the bromo-ester intermediate.

  • Chain Extension and Carboxylic Acid Formation:

    • Prepare a solution of the bromo-ester in a suitable solvent (e.g., acetone).

    • Add sodium iodide (1.5 eq.) and reflux for 4 hours to facilitate the Finkelstein reaction.

    • In a separate flask, deprotonate a suitable nucleophile for chain extension (e.g., the enolate of diethyl malonate) with a strong base (e.g., sodium hydride) in dry THF at 0 °C.

    • Add the iodo-ester to the nucleophile solution and allow the reaction to proceed at room temperature for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Hydrolyze the resulting diester using aqueous lithium hydroxide in a mixture of THF and methanol.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3 to precipitate the dicarboxylic acid.

  • Selective Reduction to the ω-Hydroxy Acid:

    • Protect the aromatic carboxylic acid, for example, by conversion to its methyl ester using diazomethane or (trimethylsilyl)diazomethane.

    • Selectively reduce the aliphatic carboxylic acid to the primary alcohol using a suitable reducing agent such as borane-tetrahydrofuran complex (BH3·THF).

    • Deprotect the aromatic methyl ester by hydrolysis with lithium hydroxide to yield the final linear ω-hydroxycarboxylic acid precursor (seco-acid).

Step 2: Yamaguchi Macrolactonization

  • Anhydride Formation:

    • To a solution of the seco-acid (1.0 eq.) in dry toluene (0.1 M), add triethylamine (2.2 eq.).

    • Add 2,4,6-trichlorobenzoyl chloride (1.5 eq.) dropwise at room temperature and stir for 2 hours.

  • Cyclization:

    • In a separate flask, prepare a solution of DMAP (7.0 eq.) in a large volume of dry toluene to achieve high dilution conditions (final concentration of seco-acid ~0.005 M).

    • Heat the DMAP solution to reflux (110 °C).

    • Slowly add the mixed anhydride solution to the refluxing DMAP solution over 8-12 hours using a syringe pump.

    • After the addition is complete, continue to reflux for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and wash sequentially with saturated aqueous sodium bicarbonate, 1 M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired macrocyclic lactone.

ParameterValue/ConditionRationale
Cyclization Method Yamaguchi EsterificationHigh efficiency for forming large-ring lactones. [3]
Reagents 2,4,6-trichlorobenzoyl chloride, DMAPForms a highly reactive mixed anhydride for efficient cyclization. [5]
Solvent TolueneHigh boiling point allows for reflux conditions to drive the reaction.
Concentration High Dilution (~0.005 M)Minimizes intermolecular reactions (dimerization, polymerization).
Addition Rate Slow (Syringe Pump)Maintains a low concentration of the reactive intermediate.
Temperature Reflux (110 °C)Provides the necessary activation energy for the cyclization. [6]
Protocol 2: Synthesis of a Macrocycle via Ring-Closing Metathesis (RCM)

This protocol outlines the synthesis of a macrocycle containing a 4-hydroxymethylbenzoyl unit as a rigid linker, with the ring closed via RCM.

Step 1: Synthesis of the Linear Diene Precursor

  • Esterification of 4-(Hydroxymethyl)benzoic Acid with Alkenols:

    • To a solution of 4-(hydroxymethyl)benzoic acid (1.0 eq.) in dry DCM, add an excess of an alkenol (e.g., 4-penten-1-ol, 2.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

    • Add DCC (1.1 eq.) portion-wise at 0 °C.

    • Stir at room temperature for 12 hours.

    • Filter the DCU and purify the resulting ester by column chromatography.

  • Etherification of the Hydroxymethyl Group:

    • To a solution of the mono-alkenyl ester in dry THF at 0 °C, add sodium hydride (1.2 eq.) portion-wise.

    • After cessation of hydrogen evolution, add an alkenyl bromide (e.g., 5-bromo-1-pentene, 1.1 eq.) and a catalytic amount of tetrabutylammonium iodide (TBAI).

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench with water and extract with ethyl acetate.

    • Purify the crude product by column chromatography to yield the linear diene precursor.

Step 2: Ring-Closing Metathesis

  • Reaction Setup:

    • Dissolve the linear diene precursor in dry, degassed dichloromethane or toluene to a concentration of 0.01 M.

  • Catalyst Addition:

    • Add a solution of a second-generation Grubbs' or Hoveyda-Grubbs' catalyst (2-5 mol%) in the reaction solvent.

  • Reaction:

    • Heat the reaction mixture to reflux (40 °C for DCM, 110 °C for toluene) under an inert atmosphere (e.g., argon or nitrogen).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether or triphenylphosphine) to deactivate the catalyst.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the macrocyclic alkene.

ParameterValue/ConditionRationale
Cyclization Method Ring-Closing MetathesisForms a stable carbon-carbon double bond in the macrocycle. [8]
Catalyst Grubbs' or Hoveyda-Grubbs' (2nd Gen)High activity and functional group tolerance. [8]
Solvent Dichloromethane or TolueneNon-polar solvents that are compatible with the catalyst.
Concentration 0.01 MFavors intramolecular cyclization.
Temperature RefluxDrives the reaction by removing ethylene gas. [9]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from deactivation by oxygen.

Conclusion and Future Perspectives

The use of this compound derivatives as integral components in the synthesis of macrocyclic compounds provides a robust and versatile platform for the creation of novel molecular architectures. The methodologies outlined in this guide, namely macrolactonization and ring-closing metathesis, offer reliable and reproducible pathways to these complex molecules. The rigid and geometrically defined nature of the this compound linker allows for a high degree of control over the final macrocyclic conformation, a critical aspect in the design of molecules with specific biological activities.

Future research in this area will likely focus on the development of more complex and diverse linear precursors, incorporating multiple this compound units or combining them with other rigid linkers to create macrocycles with unique three-dimensional shapes. Furthermore, the application of these macrocycles in areas such as host-guest chemistry, materials science, and particularly as therapeutic agents for challenging disease targets, will continue to be a vibrant and fruitful area of investigation.

References

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). Available from: [Link]

  • Biocompatible synthesis of macrocyclic thiazole peptides from chiral α-amino nitriles. Available from: [Link]

  • Wikipedia. Ring-closing metathesis. Available from: [Link]

  • Efficient Synthesis of Macrocyclic Peptides. ChemistryViews. 2019. Available from: [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. 2023. Available from: [Link]

  • Kumari, P., et al. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances. 2023. Available from: [Link]

  • Yamaguchi Macrolactonization. Chem-Station Int. Ed. 2014. Available from: [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. Available from: [Link]

  • Yamaguchi reagent – Reagent of the month June. SigutLabs. 2023. Available from: [Link]

  • Macrolactonization using Yamaguchi method. ResearchGate. Available from: [Link]

  • High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge. Journal of the American Chemical Society. 2021. Available from: [Link]

  • Stereoselective intramolecular cyclization to 4-(hydroxymethyl)-3-(1H-indolyl)oxazolidin-2-ones. Tetrahedron: Asymmetry. 2005. Available from: [Link]

  • Mitsunobu Macrolactonization. Chemistry LibreTexts. 2023. Available from: [Link]

  • Macrocyclisation By Ring-closing Metathesis (RCM). iSm2. Available from: [Link]

  • A Novel and Efficient Macrolactonization of ??-Hydroxycarboxylic Acids Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA). ResearchGate. Available from: [Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). ACS Omega. 2018. Available from: [Link]

  • Development of a Redox-Free Mitsunobu Reaction Exploiting Phosphine Oxides as Phosphorus(V) Reagent Precursors. Angewandte Chemie International Edition. 2018. Available from: [Link]

  • Conformational Plasticity and Binding Affinity Enhancement Controlled by Linker Derivatization in Macrocycles. Angewandte Chemie International Edition. 2024. Available from: [Link]

  • Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization. Beilstein Journal of Organic Chemistry. 2024. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for Hydroxymethylbenzoate Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the extraction of hydroxymethylbenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for your extraction workflows. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental choices are informed, efficient, and scalable.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the solvent selection process for hydroxymethylbenzoate extraction.

Q1: What are the most critical initial factors to consider when selecting a solvent for this compound extraction?

The initial selection of a solvent hinges on two primary considerations: the solubility of the target this compound isomer and the solvent's miscibility with the initial sample matrix, which is often aqueous. A suitable solvent must effectively dissolve the this compound while being immiscible with the initial solvent to allow for phase separation. Key solvent properties to evaluate are polarity, boiling point for ease of removal, and safety/toxicity.[1][2]

Q2: How does the position of the hydroxymethyl group on the benzoate ring affect solubility?

The position of the hydroxymethyl group (ortho, meta, or para) can influence the molecule's polarity and its ability to form intermolecular hydrogen bonds, thereby affecting its solubility in different solvents. While specific comparative data is not always readily available, it is crucial to empirically test the solubility of your specific isomer in a range of solvents. For instance, methyl 4-hydroxybenzoate (a related compound) is slightly soluble in water but readily dissolves in ethanol, ether, and acetone.

Q3: Are there "green" or more environmentally friendly solvent alternatives for extraction?

Yes, the field is increasingly moving towards more sustainable practices. While traditional solvents like chloroform and hexane are effective, they pose significant environmental and health risks.[1][3] Consider exploring greener alternatives such as ethyl acetate, isoamyl alcohol, or even natural oils like corn and cottonseed oil for certain applications.[4] The selection of a green solvent will still depend on its extraction efficiency for your specific this compound.

Q4: My extraction is showing low yield. What are the likely causes?

Low recovery of this compound can stem from several factors. The most common issues include:

  • Inappropriate solvent choice: The selected solvent may have poor solubility for your target compound.

  • Incorrect pH: For ionizable compounds, the pH of the aqueous phase can dramatically affect partitioning. While this compound is neutral, related acidic or basic impurities might be present.

  • Insufficient mixing: Inadequate agitation during extraction leads to poor mass transfer between the phases.

  • Emulsion formation: The formation of a stable emulsion can trap your product, preventing complete phase separation.[5]

Q5: What is an emulsion, and how can I prevent or break it?

An emulsion is a stable mixture of two immiscible liquids, which appears as a foggy or cloudy layer between the aqueous and organic phases.[5] It is often caused by the presence of surfactants or high-molecular-weight compounds. To prevent emulsions, try gentle mixing instead of vigorous shaking. If an emulsion has formed, you can try the following to break it:

  • Time: Allowing the mixture to stand for an extended period can sometimes lead to separation.

  • Salting out: Adding a saturated brine solution can increase the polarity of the aqueous phase and help break the emulsion.[6]

  • Filtration: Passing the mixture through a bed of celite or glass wool can sometimes break the emulsion.

  • Centrifugation: Applying centrifugal force can accelerate phase separation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your this compound extraction experiments.

Problem Potential Cause(s) Troubleshooting Steps
Poor Phase Separation - Solvent miscibility with the aqueous phase.- High concentration of dissolved solids.- Verify Solvent Miscibility: Consult a solvent miscibility chart.[7] If solvents are partially miscible, consider a more non-polar solvent.- Salting Out: Add sodium chloride to the aqueous phase to decrease the mutual solubility of the organic solvent.[6]
Analyte Precipitation at the Interface - The analyte is not fully soluble in either phase at the current concentration.- Temperature fluctuations affecting solubility.- Dilute the Sample: Reduce the initial concentration of the this compound.- Solvent Combination: Use a mixture of solvents to improve solubility.- Temperature Control: Maintain a constant and appropriate temperature throughout the extraction.
Loss of Product During Solvent Removal - The boiling point of the solvent is too close to the sublimation/decomposition temperature of the this compound.- Co-distillation with the solvent.- Select a Lower Boiling Point Solvent: Choose a solvent that can be removed under milder conditions (e.g., vacuum).- Use Rotary Evaporation: This allows for efficient solvent removal at reduced pressure and lower temperatures.- Lyophilization (Freeze-Drying): If the product is in an aqueous solution, this can be an effective, albeit slower, method.
Contamination of Final Product - Co-extraction of impurities with similar solubility profiles.- Incomplete removal of the extraction solvent.- Perform a Back-Extraction: Wash the organic phase with an aqueous solution of a specific pH to remove acidic or basic impurities.- Chromatographic Purification: Utilize techniques like column chromatography for further purification.- Thorough Drying: Ensure complete removal of the solvent under vacuum.

Experimental Protocols

Protocol 1: Solvent Screening for this compound Solubility

Objective: To empirically determine the best solvent for dissolving a specific this compound isomer.

Materials:

  • This compound sample

  • A selection of candidate solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)[1][8]

  • Vials with caps

  • Vortex mixer

  • Water bath sonicator[9]

Procedure:

  • Add a small, accurately weighed amount of the this compound to a series of labeled vials.

  • Add a fixed volume of each candidate solvent to the corresponding vial.

  • Gently mix at room temperature by vortexing for 1-2 minutes.[9]

  • Visually inspect for dissolution.

  • If not fully dissolved, sonicate the vial in a water bath for up to 5 minutes.[9]

  • If still not dissolved, gently warm the solution to 37°C for up to an hour.[9]

  • Record the solubility of the this compound in each solvent (e.g., soluble, partially soluble, insoluble).

Protocol 2: Optimizing Liquid-Liquid Extraction

Objective: To perform an efficient liquid-liquid extraction of this compound from an aqueous solution.

Materials:

  • Aqueous solution containing this compound

  • Selected immiscible organic solvent (from Protocol 1)

  • Separatory funnel

  • Sodium chloride (optional, for "salting out")

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Transfer the aqueous solution containing the this compound to a separatory funnel.

  • Add an equal volume of the selected organic solvent.

  • Stopper the funnel and gently invert it several times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate completely.

  • Drain the lower layer. The location of the organic layer (top or bottom) will depend on its density relative to water.[10]

  • Collect the organic layer containing the extracted this compound.

  • Repeat the extraction with a fresh portion of the organic solvent to maximize recovery.

  • Combine the organic extracts.

  • (Optional) To remove any dissolved water, add a drying agent and swirl until the solution is clear.

  • Decant or filter the dried organic solution.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solubility of this compound Analogs in Common Solvents
CompoundWaterEthanolChloroform
Methyl 4-hydroxybenzoate Slightly soluble (1 part in 400)Soluble (1 part in 2)-
Methyl 4-(hydroxymethyl)benzoate -Soluble (1 g in 10 mL)Soluble (25 mg/mL)
Table 2: Physical Properties of Common Extraction Solvents
SolventBoiling Point (°C)Density (g/mL)Polarity IndexMiscibility with Water
Hexane 690.6550.1Immiscible
Toluene 1110.8672.4Immiscible
Diethyl Ether 350.7132.8Slightly Miscible
Dichloromethane 401.333.1Immiscible
Ethyl Acetate 770.9024.4Slightly Miscible
Acetone 560.7915.1Miscible
Ethanol 780.7895.2Miscible
Methanol 650.7925.1Miscible

Data compiled from various sources.[11][12]

Visualizations

Solvent Selection Workflow

SolventSelectionWorkflow cluster_prep Preparation cluster_extraction Extraction Process cluster_analysis Analysis & Troubleshooting Start Start: Aqueous Sample with this compound Solubility Assess Analyte Solubility (See Protocol 1) Start->Solubility LLE Liquid-Liquid Extraction (See Protocol 2) Solubility->LLE Select Immiscible High-Solubility Solvent PhaseSep Phase Separation LLE->PhaseSep Drying Drying Organic Phase PhaseSep->Drying Evaporation Solvent Evaporation Drying->Evaporation Analysis Purity & Yield Analysis Evaporation->Analysis Troubleshoot Troubleshooting (Low Yield, Emulsion) Analysis->Troubleshoot Unsatisfactory? End End: Purified This compound Analysis->End Satisfactory? Troubleshoot->LLE Optimize Conditions

Caption: A workflow diagram illustrating the key steps in selecting a solvent and performing a liquid-liquid extraction for this compound.

Troubleshooting Logic for Emulsion Formation

EmulsionTroubleshooting Start Emulsion Observed During Extraction Wait Allow to Stand Start->Wait Salt Add Saturated Brine Wait->Salt Not Resolved Resolved Emulsion Resolved Wait->Resolved Resolved Centrifuge Centrifuge Salt->Centrifuge Not Resolved Salt->Resolved Resolved Filter Filter through Celite Centrifuge->Filter Not Resolved Centrifuge->Resolved Resolved Filter->Resolved Resolved Prevent Future Prevention: - Gentle Mixing - Lower Agitation Speed Resolved->Prevent

Caption: A decision-making diagram for troubleshooting emulsion formation during liquid-liquid extraction.

References

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Available from: [Link]

  • Martin, D. et al. (2022). A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds. Marine Drugs. Available from: [Link]

  • University of Alberta. Conditions for Ideal Extraction Solvents. Available from: [Link]

  • Gros, M. et al. (2018). Solvent Selection for Pressurized Liquid Extraction of Polymeric Sorbents Used in Air Sampling. Molecules. Available from: [Link]

  • Google Patents. Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Kumar, A. et al. (2021). EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS. Journal of Engineering Science and Technology. Available from: [Link]

  • JournalsPub. Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 4-(hydroxymethyl)benzoate. PubChem Compound Database. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 2-(hydroxymethyl)benzoate. PubChem Compound Database. Available from: [Link]

  • Health and Safety Executive. Construction hazardous substances: Solvents. Available from: [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available from: [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2003). Gulf War and Health: Volume 2: Insecticides and Solvents. The National Academies Press. Available from: [Link]

  • LCGC International. Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available from: [Link]

  • ResearchGate. Physical properties of some common organic solvents. Available from: [Link]

  • CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Available from: [Link]

  • SciSpace. An Overview on Common Organic Solvents and Their Toxicity. Available from: [Link]

  • MDPI. Optimization of Solvent Extraction of Lipids from Yarrowia lipolytica towards Industrial Applications. Available from: [Link]

  • nontoxicprint. The Toxicity of Solvents. Available from: [Link]

  • ACS Publications. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Available from: [Link]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. Available from: [Link]

  • National Center for Biotechnology Information. Tuning Solvent Miscibility: A Fundamental Assessment on the Example of Induced Methanol/n-Dodecane Phase Separation. The Journal of Physical Chemistry B. Available from: [Link]

  • LCGC International. Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Available from: [Link]

  • Google Patents. Process for the purification of benzoic acid.
  • Dick, F. D. (2006). Solvent neurotoxicity. Occupational and Environmental Medicine. Available from: [Link]

  • Abbott, S. Solvent Miscibility. Practical Solubility Science. Available from: [Link]

  • Allen. Organic Solvents: Types, Uses, & Properties Explained. Available from: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

  • Hawach. Common Trouble-Shooting About SPE Cartridge. Available from: [Link]

  • DNA Genotek. Troubleshooting guide for PG-100 sample collection and extraction. Available from: [Link]

  • Utah Tech University. Physical Properties of Organic Solvents. Available from: [Link]

Sources

Minimizing side reactions in the reduction of terephthalates to hydroxymethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions in the reduction of dimethyl terephthalate (DMT) to methyl 4-(hydroxymethyl)benzoate (MHM). Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)

The Selectivity Paradox

Welcome to the Technical Support Center. You are likely here because your reduction of dimethyl terephthalate (DMT) yielded a frustrating mixture of starting material (DMT), the desired mono-alcohol (MHM), and the over-reduced diol (1,4-benzenedimethanol).

The Core Problem: This is a symmetry-breaking reaction. The reduction of an ester to an alcohol consumes 2 equivalents of hydride. Because the starting material is symmetric, the two ester groups are electronically similar. Once the first ester is reduced, the remaining ester on the product (MHM) is still susceptible to reduction. In many conditions, the second reduction (


) is faster than the first (

) because the hydroxymethyl group is an electron-donating group (via induction/hyperconjugation) compared to the electron-withdrawing ester, potentially making the remaining carbonyl slightly less electrophilic—but often, solubility changes drive the second reduction faster in heterogeneous mixtures.

Our goal is to arrest the reaction at the intermediate stage.

Reaction Pathway Visualization

ReactionPathway cluster_legend Selectivity Zone DMT Dimethyl Terephthalate (Starting Material) Aldehyde Aldehyde Intermediate (Transient/Unstable) DMT->Aldehyde Hydride Addition (Slow) Hydrolysis Terephthalic Acid (Hydrolysis Side Product) DMT->Hydrolysis Moisture/High pH MHM Methyl 4-(hydroxymethyl)benzoate (Target Mono-Product) Aldehyde->MHM Fast Reduction Diol 1,4-Benzenedimethanol (Over-Reduced Side Product) MHM->Diol Over-Reduction (k2) Avoid this! MHM->Hydrolysis Moisture/High pH

Caption: Kinetic pathway of terephthalate reduction. The aldehyde is transient; the challenge is preventing the MHM → Diol step.

Optimized Protocol: The Activated Borohydride System

Do not use Lithium Aluminum Hydride (


).[1] It is too aggressive for this transformation and will almost invariably yield the diol.

Recommended System: Sodium Borohydride (


) with Lithium Chloride (LiCl) in THF/Methanol.[2]
Mechanism: 

is generally too weak to reduce esters rapidly.[3] Adding LiCl generates

in situ or coordinates

to the carbonyl oxygen, increasing electrophilicity (Lewis acid activation). This allows the reaction to proceed at mild temperatures, improving selectivity.
Standard Operating Procedure (SOP-8821)
ParameterSpecificationReason
Reagent

(solid) + LiCl (anhydrous)
Safer than

; tunable reactivity.
Solvent THF : Methanol (5:1 ratio)THF solubilizes the organic; MeOH is required for borohydride kinetics (solvolysis).
Stoichiometry 1.0 eq DMT : 1.2 eq

: 1.5 eq LiCl
Slight excess of hydride ensures conversion, but we limit it to prevent over-reduction.
Temperature 0°C

25°C
Start cold to control exotherm; warm to room temp to drive mono-reduction.
Quench Sat.

or Acetone
Acidic quench destroys residual hydride; Acetone scavenges hydride as isopropanol.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve Dimethyl Terephthalate (10 mmol) and anhydrous LiCl (15 mmol) in dry THF (25 mL) and dry Methanol (5 mL). Stir until clear.

  • Addition: Cool to 0°C. Add

    
     (12 mmol) portion-wise over 20 minutes. Do not dump it in all at once.
    
  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 4–6 hours. Monitor by TLC (approx. 30% Ethyl Acetate/Hexanes).

  • Checkpoint: If TLC shows >10% Diol, stop immediately. If SM remains but Diol is forming, stop. It is better to recycle SM than separate Diol.

  • Quench: Cool to 0°C. Add Acetone (5 mL) and stir for 15 mins (destroys excess hydride). Then add Sat.

    
     (20 mL).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

    
    .[4]
    

Troubleshooting Guide & FAQs

Q1: I am seeing significant amounts of the diol (over-reduction). How do I stop this?

Diagnosis: The reaction is running too "hot" or the hydride concentration is too high relative to the substrate. Corrective Action:

  • Reduce Stoichiometry: Drop

    
     to 0.8–1.0 equivalents. You will recover more starting material (DMT), but the yield of the pure mono-product will increase based on converted material.
    
  • Inverse Addition: Instead of adding hydride to the ester, add the ester solution slowly to the hydride solution. (Note: This is less common for mono-reduction but prevents local high concentrations of hydride around the product).

  • Solvent Switch: Increase the proportion of THF. High Methanol concentration accelerates the reaction.

Q2: The reaction is stalled. Starting material is untouched.

Diagnosis: The borohydride is likely decomposed (wet) or the activation isn't working. Corrective Action:

  • Check Reagents:

    
     absorbs moisture. If it's clumpy, discard it.
    
  • Heat (Cautiously): Reflux the THF/MeOH mixture (approx 60°C). Warning: This increases the risk of diol formation. Monitor every 15 mins.

  • Add Lewis Acid: Increase LiCl to 2.0 equivalents or swap LiCl for

    
     (creates 
    
    
    
    , which is more reactive).
Q3: My product contains Terephthalic Acid (Hydrolysis).

Diagnosis: Water entered the system before the reduction was complete, or the quench was too harsh (highly basic/acidic). Corrective Action:

  • Dry Solvents: Ensure THF and MeOH are anhydrous.

  • Buffer the Quench: Avoid strong acids (HCl). Use Phosphate buffer (pH 7) or Ammonium Chloride.

  • Workup Speed: Do not leave the crude mixture in aqueous suspension for long periods.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckTLC Analyze TLC/LCMS Start->CheckTLC Result1 Too much Diol CheckTLC->Result1 Result2 No Reaction (SM only) CheckTLC->Result2 Result3 Acid Formation CheckTLC->Result3 Action1 1. Lower Temp 2. Reduce NaBH4 eq 3. Stop earlier Result1->Action1 Action2 1. Check NaBH4 quality 2. Add more LiCl 3. Gentle Reflux Result2->Action2 Action3 1. Dry Solvents 2. pH 7 Quench 3. Fast extraction Result3->Action3

Caption: Decision matrix for correcting common impurities in terephthalate reduction.

Comparative Data: Reducing Agents

Use this table to justify your choice of reagents to your project lead.

Reagent SystemReactivitySelectivity for Mono-EsterSide Reaction RiskNotes

(LAH)
Very HighLowHigh (Diol)Difficult to stop at mono-stage. Not recommended.

/ MeOH
LowModerateLowOften requires reflux; slow reaction.

/ LiCl
Medium High Low The "Gold Standard" for this application.
DIBAL-H (-78°C) HighHigh (to Aldehyde)ModerateStops at aldehyde usually; requires cryogenic cooling.

HighLow (Acids)ModeratePrefers acids over esters; not ideal here.

References

  • Selective Reduction of Aromatic Esters: Soai, K.; Ookawa, A. "Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride." Journal of Organic Chemistry, 1986 , 51(21), 4000–4005. Link

  • Borohydride Activation Mechanism: Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." Journal of Organic Chemistry, 1982 , 47(24), 4702–4708. Link

  • General Review of Ester Reduction: Larock, R. C. Comprehensive Organic Transformations, 2nd Ed.; Wiley-VCH: New York, 1999. (Standard Reference Text).

Sources

Purification of hydroxymethylbenzoate using column chromatography techniques

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MHB-001 Subject: Column Chromatography Protocol & Troubleshooting for Hydroxymethylbenzoate Esters Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Method Strategy

User Query: "I need to purify Methyl 4-(hydroxymethyl)benzoate (MHB) from a reaction mixture containing unreacted Dimethyl Terephthalate (DMT) and over-reduced diols. Standard isocratic elution is yielding co-elution."

Technical Assessment: The purification of Methyl 4-(hydroxymethyl)benzoate presents a classic "intermediate polarity" challenge. You are separating a molecule with two distinct functionalities—a non-polar ester and a polar primary alcohol—from impurities that sit on either side of the polarity spectrum.

  • Less Polar Impurity: Dimethyl terephthalate (DMT) – lacks the hydrogen-bonding hydroxyl group.

  • More Polar Impurity: 1,4-Benzenedimethanol (Diol) – contains two hydroxyl groups.

The Solution: Do not use isocratic elution. The "Gold Standard" protocol requires a step-gradient approach on Silica Gel 60. This allows you to flush the non-polar diester (DMT) first, then increase polarity to elute your target (MHB) as a sharp band, leaving the sticky diol on the column.

Pre-Run Diagnostics: Method Development

Q: Which solvent system provides the best selectivity (α)?

A: While DCM/MeOH is common for polar compounds, it is often too strong for this separation. The recommended system is Hexanes / Ethyl Acetate (EtOAc) .

Solvent Strength & Rf Reference Table:

CompoundFunctional GroupsPolarityEst.[1][2] Rf (30% EtOAc/Hex)Elution Order
Dimethyl Terephthalate (DMT) DiesterLow0.60 – 0.701 (Fastest)
Methyl 4-formylbenzoate Aldehyde/EsterLow-Med0.50 – 0.552
Methyl 4-(hydroxymethyl)benzoate Alcohol/Ester Medium 0.25 – 0.35 3 (Target)
1,4-Benzenedimethanol DiolHigh< 0.104 (Retained)
4-(Hydroxymethyl)benzoic acid Acid/AlcoholVery High0.00 (Streaks)5 (Stuck)
Q: My TLC spots are faint under UV. How can I confirm the alcohol?

A: Relying solely on UV (254 nm) is risky because the aromatic ring in the starting material (DMT) and product (MHB) look identical. You must use a chemical stain to visualize the functional group change.

  • Visualization Protocol:

    • UV 254 nm: Outlines all aromatic compounds.

    • KMnO₄ Stain: Dip and heat. The alcohol (MHB) will oxidize and turn bright yellow/brown rapidly. The diester (DMT) will not stain or will stain very slowly.

    • p-Anisaldehyde: Good alternative; alcohols typically turn distinct blue/violet upon heating.

Standard Operating Procedure (SOP)

Workflow Visualization

The following diagram outlines the optimized gradient purification workflow.

PurificationWorkflow Start Crude Mixture (DMT + MHB + Diol) TLC TLC Analysis (30% EtOAc/Hex) Start->TLC Determine Rf Load Sample Loading (Dry Load on Silica) TLC->Load Rf(Target) ~0.3 Wash Column Wash (5-10% EtOAc) Load->Wash Elutes DMT (Impurity) Elute Product Elution (30-40% EtOAc) Wash->Elute Collect Target (MHB) Flush Column Flush (100% EtOAc) Elute->Flush Remove Diols

Figure 1: Step-gradient workflow for separating alcohol-esters from non-polar diesters.

Step-by-Step Protocol

1. Column Preparation:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Ratio: Use 30–50g of silica per 1g of crude material.

  • Packing: Slurry pack in 5% EtOAc/Hexanes.

2. Sample Loading (Critical):

  • Issue: MHB has limited solubility in pure hexane.

  • Method: Use Dry Loading . Dissolve crude in minimal Dichloromethane (DCM), add silica (1:2 ratio by weight), and rotovap to a free-flowing powder. Load this powder on top of the packed column. Liquid loading in DCM will broaden bands and cause early elution.

3. Gradient Elution Profile:

  • Step 1 (Equilibration/Wash): 2 Column Volumes (CV) of 10% EtOAc/Hexane .

    • Result: Elutes unreacted Dimethyl Terephthalate (DMT).

  • Step 2 (The Ramp): Increase to 25% EtOAc/Hexane .

    • Result: Elutes aldehyde impurities (if present).

  • Step 3 (Target Elution): Increase to 35–40% EtOAc/Hexane .

    • Result:Methyl 4-(hydroxymethyl)benzoate elutes here.[3]

  • Step 4 (Flush): 100% EtOAc.

    • Result: Removes the sticky diol and polar acids.

Troubleshooting Guide (Help Desk)

Issue 1: "My product is tailing (streaking) significantly."

Diagnosis: Hydrogen bonding between the primary alcohol of MHB and the silanol groups on the silica surface. Corrective Action:

  • Concentration Check: You may be overloading the column. Ensure loading does not exceed 5% of silica mass.

  • Solvent Modifier: Although rare for neutral alcohols, if tailing persists, add 1% Isopropyl Alcohol (IPA) to your mobile phase. IPA is a strong hydrogen bond donor/acceptor and will "cap" the active silanol sites, sharpening the peak.

Issue 2: "I see two spots very close together in the product fractions."

Diagnosis: This is likely the aldehyde intermediate (Methyl 4-formylbenzoate) co-eluting with your alcohol. Corrective Action:

  • Check Synthesis: Ensure the reduction was complete. If aldehyde remains, treat the crude with NaBH₄ again before the column.

  • Change Selectivity: Switch the solvent system to DCM / Diethyl Ether (95:5) . The ether interacts differently with the carbonyl vs. the hydroxyl, often improving separation between aldehydes and alcohols.

Issue 3: "Yield is lower than expected; product is stuck on the column."

Diagnosis: If the crude contained free acid (4-hydroxymethylbenzoic acid) due to hydrolysis, it will not elute with Hex/EtOAc. Corrective Action:

  • Flush the column with 10% Methanol in DCM .

  • Prevention: If you suspect acid presence, perform a bicarbonate wash (liquid-liquid extraction) on the crude before chromatography.

Advanced Logic: Troubleshooting Decision Tree

Use this logic flow to resolve separation failures in real-time.

TroubleshootingTree Problem Separation Issue Detected Type Identify Symptom Problem->Type Coelution Co-elution with Non-polar (DMT) Type->Coelution Spots overlap Tailing Broad/Tailing Peak Type->Tailing Streak on TLC NoElution No Product Eluting Type->NoElution UV Active at retention Sol1 Decrease Polarity (Start at 5% EtOAc) Coelution->Sol1 Sol2 Switch to Dry Loading OR Add 1% IPA Tailing->Sol2 Sol3 Flush with 10% MeOH/DCM (Check for Acid) NoElution->Sol3

Figure 2: Logic tree for diagnosing chromatography failures.

References

  • Kirsch, P. (2023). Modern Liquid Chromatography of Esters and Alcohols. Journal of Separation Science. 4

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. 5

  • BenchChem. (2025).[6] Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC). 6

  • Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?7[3][8]

Sources

Addressing thermal instability of hydroxymethylbenzoate at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the thermal instability of Methyl 4-(hydroxymethyl)benzoate (HMB) and its analogs. While HMB is a versatile linker in drug development and organic synthesis, it exhibits distinct instability modes at elevated temperatures (


), particularly during Hot Melt Extrusion (HME) , distillation, or aggressive drying.

This guide moves beyond basic handling to explain the causality of degradation—specifically the formation of reactive quinone methides —and provides self-validating protocols to mitigate these risks.

Module 1: Diagnostic & Root Cause Analysis

Q1: My HMB sample turns yellow/orange and becomes insoluble upon heating. What is happening?

Diagnosis: You are likely observing self-condensation via a para-Quinone Methide (p-QM) intermediate.

The Mechanism: Unlike simple alcohols, the hydroxymethyl group on the benzoate ring is "benzylic" and electron-rich. Under thermal stress (or acid catalysis), the molecule eliminates a molecule of water. This creates a highly reactive, conjugated system known as a para-quinone methide. These species rapidly polymerize or react with nucleophiles, leading to insoluble, colored oligomers.

  • Visual Cue: Color shift from white

    
     yellow 
    
    
    
    amber (indicating extended conjugation).
  • Solubility Cue: Loss of solubility in methanol/DCM (indicating polymerization).

Visualizing the Pathway:

HMB_Degradation HMB Methyl 4-(hydroxymethyl)benzoate (Stable Precursor) Heat Thermal Stress (>120°C / Acid) HMB->Heat Activation Oxidation Aldehyde/Acid ( via Oxidation) HMB->Oxidation + O2 (Air Exposure) QM para-Quinone Methide (Highly Reactive Intermediate) Heat->QM - H2O (Dehydration) Oligomer Insoluble Oligomers (Yellow/Orange Solids) QM->Oligomer Self-Polymerization QM->Oxidation Side Reaction

Figure 1: Thermal degradation pathway of HMB showing the critical conversion to reactive quinone methide intermediates.

Q2: How do I interpret DSC/TGA data to confirm decomposition versus melting?

Researchers often mistake the onset of decomposition for a melting event. Use this reference table to validate your thermal analysis data.

Table 1: Thermal Event Interpretation for HMB

Thermal EventExpected Signal (DSC)Mass Signal (TGA)Interpretation
Melting Sharp Endotherm (

for Benzyl Benzoate analogs; HMB solid

varies by crystal form)
No Mass LossPhase change only. Material is recoverable.[1]
Dehydration Broad Endotherm (often masked by melting)Step loss (approx. 10-12% mass)Loss of water to form Quinone Methide. Irreversible.
Oxidation Exotherm (if O2 present)Gradual mass gain or lossConversion to aldehyde/acid.
Polymerization Exotherm (post-melt)No immediate mass lossFormation of insoluble matrix.

Critical Check: If your DSC endotherm is followed immediately by an exotherm, your sample is polymerizing upon melt.

Module 2: Mitigation Strategies (Synthesis & Processing)

Q3: How can I stabilize HMB during high-temperature reactions (e.g., esterification)?

Strategy: If you cannot lower the temperature, you must block the reactive site.

Protocol: Transient Silylation The most effective way to prevent quinone methide formation is to "mask" the benzylic hydroxyl group with a silyl ether.

  • Protection: React HMB with TBS-Cl (tert-butyldimethylsilyl chloride) and Imidazole in DMF at RT.

    • Why? The silyl ether prevents the elimination of water, shutting down the QM pathway.

  • High-Temp Step: Perform your required high-temperature reaction (e.g., cross-coupling, melt processing). The TBS-protected HMB is stable up to

    
    .
    
  • Deprotection: Treat with TBAF (tetrabutylammonium fluoride) or mild acid to restore the hydroxymethyl group.

Q4: I am using HMB in Hot Melt Extrusion (HME). It degrades in the extruder. How do I fix this?

Strategy: In HME, you cannot easily use protecting groups. You must rely on Matrix Stabilization and Radical Scavenging .

Troubleshooting Workflow:

HME_Troubleshooting Start Problem: HMB Degrading in Extruder CheckColor Is the extrudate yellowing? Start->CheckColor YesColor Yes (Oxidation/QM) CheckColor->YesColor NoColor No (Just melting/phase sep) CheckColor->NoColor AddAntiOx Action: Add 0.5% BHT or Vitamin E YesColor->AddAntiOx CheckTemp Is Barrel Temp > 140°C? NoColor->CheckTemp ReduceTemp Action: Lower Temp, Increase Screw Speed (Reduce Residence Time) CheckTemp->ReduceTemp Yes PolymerSelect Action: Switch to Acid-Neutral Polymer (Avoid Eudragit L100, use PVP/HPC) CheckTemp->PolymerSelect No (Temp is low)

Figure 2: Decision matrix for troubleshooting HMB instability during hot melt extrusion.

Detailed Recommendations:

  • Polymer Selection: Avoid acidic polymers (e.g., enteric polymers like HPMCAS or Eudragit L100) if possible. Acidic moieties catalyze the dehydration of HMB. Use neutral carriers like PVP (Polyvinylpyrrolidone) or HPC (Hydroxypropyl cellulose) .

  • Residence Time: High heat is tolerable for seconds, not minutes. Increase screw speed (high shear) but lower the barrel temperature to minimize thermal exposure time.

  • Antioxidants: Add Butylated Hydroxytoluene (BHT) at 0.1–0.5% w/w. This scavenges radicals formed during the initial oxidation steps.

Module 3: Storage & Handling FAQs

Q5: Does HMB have a shelf-life in solution?

Answer: Yes. In protic solvents (Methanol, Ethanol), HMB can undergo slow transesterification or etherification even at room temperature if the solution is slightly acidic.

  • Best Practice: Store as a solid.

  • If Solution is Necessary: Use aprotic solvents like DMSO or Acetonitrile and store at

    
    .
    
Q6: Why does my "pure" HMB have a sharp almond-like smell?

Answer: This indicates oxidation to benzaldehyde derivatives.

  • Test: Run a TLC or GC-MS. If you see a peak with

    
     (mass loss of 2 hydrogens), your sample is compromised.
    
  • Remedy: Recrystallize from EtOAc/Hexanes immediately. Do not use oxidized material for sensitive coupling reactions as the aldehyde is a potent electrophile.

References

  • Title: Evaluation of thermal stability of quinones by thermal analysis techniques.
  • Ortho-Quinone Methide Formation Mechanism: Title: Chemoenzymatic ortho-quinone methide formation (Mechanism of benzylic alcohol dehydration).[2] Source: ChemRxiv / University of Michigan URL:[3]

  • Stabilization in Hot Melt Extrusion: Title: Stabilization of hot-melt extrusion formulations containing solid solutions using polymer blends.[4] Source: NIH / PubMed Central URL:

  • Title: Benzyl Benzoate | CID 2345 - PubChem (Physical Properties & Stability).

Sources

Removal of unreacted starting materials from hydroxymethylbenzoate mixtures

[1]

Status: Operational Ticket Focus: Removal of Unreacted Starting Materials Operator: Senior Application Scientist

Mission Statement

Welcome to the Technical Support Center. This guide addresses the purification of Methyl 4-(hydroxymethyl)benzoate (and related alkyl esters) from crude reaction mixtures.

Our primary focus is removing the two most persistent unreacted starting materials (SMs):

  • 4-(Hydroxymethyl)benzoic acid (from direct esterification).[1][2]

  • Methyl 4-formylbenzoate (from reduction workflows).[1][2]

Module 1: Liquid-Liquid Extraction (The "Acid Wash")

Target Impurity: 4-(Hydroxymethyl)benzoic acid (Acidic SM) Principle: Differential Solubility & pKa Manipulation[1][2]

The Science (Why it works)

The separation relies on the acidity difference between your product and the impurity.

  • Impurity (Acid): 4-(Hydroxymethyl)benzoic acid has a pKa of approximately 4.54 [1].[1][2][3]

  • Product (Ester): Methyl 4-(hydroxymethyl)benzoate is neutral.[1][2] The hydroxyl proton (pKa ~16) is too weak to ionize under mild basic conditions.[1]

By adjusting the aqueous phase pH to ~8.5 (using Saturated NaHCO₃), we deprotonate the carboxylic acid, converting it into its water-soluble sodium salt (Sodium 4-(hydroxymethyl)benzoate), while the neutral ester remains in the organic layer.[1]

Troubleshooting Guide: "My acid impurity persists after washing."
Possible Cause Diagnostic Question Corrective Action
Saturation Limit Did you check the pH of the aqueous layer after the wash?If the aqueous layer is acidic (pH < 7), you have exhausted the base. Repeat the wash until the aqueous layer remains pH ~8–9.
Emulsion Formation Is there a rag layer between phases?Add Brine (Sat. NaCl) to increase ionic strength or filter through a Celite pad to break the emulsion.
Wrong Base Choice Did you use NaOH?Stop. Strong bases (NaOH, pH >13) can hydrolyze your ester product back into the acid. Stick to NaHCO₃ or K₂CO₃ .
Standard Operating Procedure (SOP-01): The Bicarbonate Wash
  • Dilute crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Wash with Saturated Aqueous NaHCO₃ (2x Vol).

    • Caution: Gas evolution (CO₂) will occur.[1] Vent separatory funnel frequently.

  • Back-extract the combined aqueous layers with a small portion of organic solvent to recover trapped product.[1]

  • Wash combined organics with Brine .[1]

  • Dry over MgSO₄ and concentrate.

Module 2: Aldehyde Removal (The Bisulfite Wash)

Target Impurity: Methyl 4-formylbenzoate (Aldehyde SM) Context: Common when synthesizing the target via reduction of terephthalate precursors.[1]

The Science

Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble bisulfite adducts (α-hydroxy sulfonates).[1] Esters and alcohols do not undergo this reaction, allowing for selective extraction [2].[1]

Workflow Visualization

BisulfiteExtractionStartCrude Mixture(Ester + Aldehyde SM)SolventDissolve in EtOAcStart->SolventAddBisulfiteAdd Sat. NaHSO3 (aq)Shake VigorouslySolvent->AddBisulfitePhaseSepPhase SeparationAddBisulfite->PhaseSepOrgLayerOrganic Layer(Contains Product)PhaseSep->OrgLayerTop PhaseAqLayerAqueous Layer(Contains Aldehyde-Bisulfite Adduct)PhaseSep->AqLayerBottom PhaseWashWash with Water & BrineDry (MgSO4)OrgLayer->WashWasteChemical WasteAqLayer->WasteDiscardFinalPure HydroxymethylbenzoateWash->Final

Caption: Selective removal of aldehyde impurities using sodium bisulfite liquid-liquid extraction.

Module 3: Flash Chromatography (Purification)

Issue: "LLE failed to remove non-ionizable impurities (e.g., over-reduced side products)."

Solvent System Optimization

Methyl 4-(hydroxymethyl)benzoate is moderately polar due to the free hydroxyl group.[1]

  • Stationary Phase: Silica Gel (40–63 µm).[1][4]

  • Recommended Solvent System: Hexanes / Ethyl Acetate.[1][4][5][6][7][8]

Gradient Step Composition (Hex:EtOAc) Purpose
Equilibration 90:10Wet the column; elute highly non-polar impurities (e.g., xylenes).[1][2]
Elution 70:30 to 50:50Target Elution Zone. The product usually elutes near 30–40% EtOAc (Rf ~0.[2]3) [3].
Flush 0:100Remove highly polar byproducts (e.g., di-acids if LLE failed).[1][2]

Pro-Tip: If the spots are streaking, add 1% Isopropyl Alcohol to the mobile phase to sharpen the hydroxyl-containing peak.

Module 4: Scavenger Resins (Polishing)

Scenario: You are in late-stage drug development and cannot tolerate aqueous workups or trace metals.[1][2]

Solution: Use polymer-supported reagents.[1][2]

  • For Acid Removal: Carbonate-functionalized silica (e.g., Si-CO3) .[1][2]

    • Mechanism:[1][2][9] Acts like solid-phase bicarbonate.[1][2] The acid binds to the resin; the resin is filtered off.

    • Protocol: Add 3 equivalents of resin to the reaction mixture. Stir for 1 hour. Filter.

  • For Metal Removal: If you used a metal catalyst (e.g., Pd, Ru) for reduction, use a Thiol (Si-SH) or DMT scavenger resin.[1][2]

Decision Logic: Which Method?

PurificationLogicImpurityIdentify Major ImpurityAcidAcidic SM(Hydroxymethylbenzoic acid)Impurity->AcidAldehydeAldehyde SM(Formylbenzoate)Impurity->AldehydeNeutralNeutral Side ProductsImpurity->NeutralAcidActionNaHCO3 WashORCarbonate ResinAcid->AcidActionAldehydeActionNaHSO3 WashAldehyde->AldehydeActionNeutralActionFlash Column(Hex/EtOAc)Neutral->NeutralAction

Caption: Decision matrix for selecting the appropriate purification technique based on impurity type.

References
  • PubChem. (n.d.).[1] 4-(Hydroxymethyl)benzoic acid | C8H8O3.[1][2] National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1][2]

  • Boucher, M. M., et al. (2017).[1][10] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[10] Organic Process Research & Development. Retrieved February 9, 2026, from [Link][1][2]

  • Sorbent Technologies. (2025).[1][5] Flash Chromatography Basics. Retrieved February 9, 2026, from [Link][1][2]

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Interpretation: Peak Assignment and Comparative Analysis of Methyl 4-hydroxymethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical sciences, the unambiguous structural elucidation of molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining the structure of organic compounds in solution. This guide provides an in-depth interpretation of the ¹H NMR spectrum of methyl 4-hydroxymethylbenzoate, a valuable building block in organic synthesis. Beyond a simple peak assignment, we will delve into the causal factors governing the observed spectrum and objectively compare the insights gained from ¹H NMR with those from other common analytical methods, supported by experimental data.

The Foundational Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is based on the interaction of the magnetic moments of hydrogen nuclei (protons) with an external magnetic field.[1] When placed in a strong magnetic field, protons can exist in two spin states of different energy levels. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of each proton.[2] This sensitivity is the source of the rich structural information provided by ¹H NMR and is manifested in three key parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis of the spectrum, measured in parts per million (ppm). It indicates the electronic environment of a proton. Protons in electron-poor environments are "deshielded" and resonate at higher chemical shifts (downfield), while those in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield).[3]

  • Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.

  • Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) due to the magnetic influence of neighboring, non-equivalent protons. The pattern of splitting provides information about the number of adjacent protons.[4]

¹H NMR Spectrum of Methyl 4-hydroxymethylbenzoate: A Detailed Analysis

The structure of methyl 4-hydroxymethylbenzoate (C₉H₁₀O₃)[5] presents four distinct proton environments, which are reflected in its ¹H NMR spectrum.

Table 1: ¹H NMR Peak Assignment for Methyl 4-hydroxymethylbenzoate

Peak LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A 7.99Doublet (d)2HAromatic protons (H-2, H-6)
B 7.40Doublet (d)2HAromatic protons (H-3, H-5)
C 4.73Singlet (s)2HBenzylic protons (-CH₂OH)
D 3.90Singlet (s)3HMethyl ester protons (-OCH₃)
E ~2.5Singlet (s)1HHydroxyl proton (-OH)

Data obtained in CDCl₃ solvent. The chemical shift of the hydroxyl proton is variable and may exchange with D₂O.

Justification of Peak Assignments

The assignment of each peak is grounded in established principles of ¹H NMR spectroscopy:

  • Aromatic Protons (A and B): Protons directly attached to a benzene ring typically resonate in the region of 6.5-8.0 ppm.[1] In methyl 4-hydroxymethylbenzoate, the two substituents are para to each other, resulting in a symmetrical substitution pattern. The aromatic protons are split into two distinct signals, each integrating to two protons. The protons at positions 2 and 6 (labeled A ) are adjacent to the electron-withdrawing methyl ester group, which deshields them and shifts their signal downfield to 7.99 ppm. Conversely, the protons at positions 3 and 5 (labeled B ) are adjacent to the electron-donating hydroxymethyl group, which shields them relative to protons A , causing them to appear more upfield at 7.40 ppm. The observed splitting pattern is a pair of doublets, characteristic of a para-substituted benzene ring where the ortho-coupling between adjacent protons (J-coupling) is typically in the range of 7-9 Hz.[6]

  • Benzylic Protons (C): The two protons of the hydroxymethyl group (-CH₂OH) are in a benzylic position (adjacent to the aromatic ring) and also attached to an electronegative oxygen atom. This combined deshielding effect places their signal at 4.73 ppm. These protons appear as a singlet because there are no adjacent, non-equivalent protons to cause splitting.

  • Methyl Ester Protons (D): The three protons of the methyl ester group (-OCH₃) are attached to an oxygen atom, which is in turn bonded to a carbonyl group. This environment results in a characteristic chemical shift around 3.90 ppm. This signal is a singlet as there are no neighboring protons.

  • Hydroxyl Proton (E): The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding. In this spectrum, it appears as a broad singlet around 2.5 ppm. A key confirmatory experiment is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum; the hydroxyl proton will exchange with deuterium, causing its signal to disappear.

Visualizing the Assignments

The relationship between the molecular structure and the ¹H NMR peak assignments can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of methyl 4-hydroxymethylbenzoate B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter the solution into a clean, dry NMR tube B->C D Add a small amount of TMS (internal standard) C->D E Insert the NMR tube into the spectrometer D->E F Lock onto the deuterium signal of the solvent E->F G Shim the magnetic field to optimize homogeneity F->G H Set acquisition parameters (e.g., number of scans, pulse width) G->H I Acquire the Free Induction Decay (FID) signal H->I J Apply Fourier Transform to the FID I->J K Phase the spectrum J->K L Calibrate the chemical shift scale to TMS (0 ppm) K->L M Integrate the signals L->M

Caption: A standardized workflow for preparing a sample and acquiring a ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of methyl 4-hydroxymethylbenzoate. [7] * Transfer the solid to a clean, small vial.

    • Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. [8]Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

    • Gently agitate the vial to ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade the quality of the spectrum.

    • If the deuterated solvent does not already contain an internal standard, add a very small amount of tetramethylsilane (TMS). TMS provides a reference signal at 0.00 ppm. [1]

  • Instrument Setup and Data Acquisition:

    • Carefully insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

    • "Lock" the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

    • "Shim" the magnetic field. This is a critical step that involves adjusting the currents in a series of coils to make the magnetic field as homogeneous as possible across the sample volume, resulting in sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), the spectral width, and the pulse angle.

    • Initiate the acquisition. The instrument will emit a series of radiofrequency pulses and record the resulting Free Induction Decay (FID) signal.

  • Data Processing:

    • Perform a Fourier Transform on the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Phase the spectrum to ensure that all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding protons in the molecule.

Conclusion

The ¹H NMR spectrum of methyl 4-hydroxymethylbenzoate provides a wealth of structural information that, when interpreted with a solid understanding of fundamental principles, allows for a confident assignment of each proton in the molecule. The chemical shifts are dictated by the electronic effects of the substituent groups, and the splitting patterns reveal the connectivity of the aromatic protons. While ¹H NMR is an exceptionally powerful technique on its own, its combination with other analytical methods such as ¹³C NMR, IR spectroscopy, and mass spectrometry provides a multi-faceted and robust approach to structural elucidation, which is a critical aspect of research and development in the chemical and pharmaceutical sciences.

References

  • University of California, Los Angeles. Carbon NMR Chemical Shifts. [Link]

  • National Institute of Standards and Technology. Methyl benzoate. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • Chemistry LibreTexts. 5.6: Spin-Spin Coupling. [Link]

  • PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. [Link]

  • YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

  • ResearchGate. Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. [Link]

  • University of Cambridge. Spin-Spin Coupling. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

  • Fisher Scientific. Methyl 4-(Hydroxymethyl)benzoate 98.0+%, TCI America™. [Link]

  • Scilit. Calculations of spin-spin coupling constants in aromatic nitrogen heterocyclics. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • ResearchGate. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Link]

  • University of Calgary. Spectroscopy Methods of structure determination. [Link]

  • arXiv.org. Calculations of spin-spin coupling constants for smaller molecules, aromatic and fluoro-aromatic compounds. [Link]

  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP003139. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • YouTube. Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. [Link]

Sources

HPLC method development for hydroxymethylbenzoate quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for Methyl 4-Hydroxybenzoate Quantification: A Comparative Analysis

Introduction

Methyl 4-hydroxybenzoate, also known as methylparaben, is a widely used preservative in the pharmaceutical, cosmetic, and food industries due to its effective antimicrobial properties. Its concentration is a critical quality attribute, as it must be present in sufficient quantity to be effective but remain below levels that could pose safety concerns. Consequently, robust and reliable analytical methods for its quantification are essential for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant technique for this purpose, offering high sensitivity, specificity, and precision. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the HPLC method development process for methyl 4-hydroxybenzoate. We will move beyond a single protocol, presenting a comparative study of two distinct reversed-phase HPLC methods. This approach will illuminate the scientific rationale behind methodological choices and empower researchers to select and validate the optimal approach for their specific sample matrices and analytical objectives.

Pillar 1: Understanding the Analyte - Physicochemical Properties

A successful method development strategy is always anchored in the physicochemical properties of the target analyte. Understanding these characteristics allows for informed decisions on the stationary phase, mobile phase composition, and detector settings.

PropertyValueImplication for HPLC Method Development
Chemical Structure C₈H₈O₃Aromatic ring with a hydroxyl and a methyl ester group.
Molar Mass 152.15 g/mol Standard molecular weight for HPLC analysis.
pKa ~8.4The phenolic hydroxyl group can deprotonate. To ensure consistent retention, the mobile phase pH should be kept at least 2 units below the pKa (i.e., pH < 6.4).
logP (Octanol-Water) 1.96Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
UV λmax ~254 nmThe benzene ring provides a strong chromophore, allowing for sensitive UV detection around this wavelength.

Pillar 2: The Method Development Workflow

The development of a robust HPLC method is a systematic process. It begins with defining the analytical goals and proceeds through parameter selection, optimization, and finally, validation to prove its fitness for purpose.

MethodDevelopmentWorkflow DefineGoals Define Analytical Goals (e.g., QC, stability, research) AnalyteProps Assess Analyte Properties (pKa, logP, UV λmax) DefineGoals->AnalyteProps InitialParams Select Initial Parameters (Column, Mobile Phase, Detector) AnalyteProps->InitialParams Informs choices Optimization Method Optimization (Gradient, Flow Rate, Temp.) InitialParams->Optimization SystemSuitability Define System Suitability (Tailing, Plates, RSD) Optimization->SystemSuitability Achieve targets Validation Method Validation (ICH Q2(R1) Guidelines) SystemSuitability->Validation Pre-requisite RoutineUse Routine Analysis Validation->RoutineUse Confirms fitness

Caption: A systematic workflow for HPLC method development.

Pillar 3: A Comparative Study of Two Reversed-Phase Methods

To illustrate the impact of stationary phase chemistry on separation, we will develop and compare two methods for quantifying methyl 4-hydroxybenzoate. For this study, we will assume the sample matrix contains a common related substance, 4-hydroxybenzoic acid, which is a potential precursor and degradant.

Method A: The Industry Standard - C18 (L1) Stationary Phase

The C18, or octadecylsilane, column is the most widely used stationary phase in reversed-phase HPLC. Its long alkyl chains provide strong hydrophobic retention.

Experimental Protocol:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (USP L1).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A / 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 254 nm.

  • Standard Preparation: Prepare a 100 µg/mL stock solution of methyl 4-hydroxybenzoate in 50:50 Acetonitrile:Water. Prepare a working standard of 10 µg/mL from the stock.

Rationale: The C18 phase provides robust, non-polar retention based primarily on hydrophobic interactions. The use of 0.1% formic acid ensures the pH is well below the pKa of both methyl 4-hydroxybenzoate and the impurity 4-hydroxybenzoic acid, keeping them in their neutral, most retentive forms.

Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase

The Phenyl-Hexyl phase provides a mixed-mode retention mechanism. It offers hydrophobic interactions from its hexyl chains and aromatic (pi-pi) interactions from the phenyl rings.

Experimental Protocol:

  • HPLC System: Same as Method A.

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (USP L11).

  • All other parameters (Mobile Phase, Gradient, Flow Rate, etc.) are kept identical to Method A for a direct comparison.

Rationale: The phenyl rings on the stationary phase can engage in pi-pi stacking interactions with the benzene ring of methyl 4-hydroxybenzoate and its related substances. This alternative selectivity can be highly effective in resolving compounds that are structurally similar and co-elute on a standard C18 column.

Performance Comparison and Data Analysis

After running standards for both methyl 4-hydroxybenzoate and the impurity (4-hydroxybenzoic acid) on both systems, the following chromatographic data was obtained.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Significance
Retention Time (tr) - 4-hydroxybenzoic acid 3.5 min3.9 minPhenyl-Hexyl shows stronger retention for the more polar impurity.
Retention Time (tr) - Methyl 4-hydroxybenzoate 5.8 min6.2 minBoth columns provide adequate retention.
Resolution (Rs) between peaks 2.84.1Method B provides significantly better separation from the key impurity.
Tailing Factor (Tf) - Methyl 4-hydroxybenzoate 1.21.1Both methods produce excellent peak shape.
Theoretical Plates (N) - Methyl 4-hydroxybenzoate 9,50011,000Both columns show good efficiency, with a slight edge for the Phenyl-Hexyl.

Analysis: Both methods are viable for quantifying methyl 4-hydroxybenzoate. However, Method B, utilizing the Phenyl-Hexyl column, demonstrates superior resolving power for the critical pair, methyl 4-hydroxybenzoate and its potential impurity, 4-hydroxybenzoic acid. The enhanced resolution (Rs = 4.1) provides a more robust method, less susceptible to peak co-elution if concentrations shift or other minor impurities are present. This superior performance is attributed to the additional pi-pi interaction mechanism offered by the phenyl-hexyl phase.

Decision: For routine quality control where separation from known impurities is critical, Method B is the superior choice.

Pillar 4: Method Validation - Ensuring Trustworthiness

Once a method is optimized, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)).

ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range Robustness Robustness Validation->Robustness LOD LOD/LOQ Validation->LOD

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Validation Experimental Protocols (for Method B)
  • Specificity: Analyze a placebo (sample matrix without the analyte), a standard of methyl 4-hydroxybenzoate, and a spiked placebo sample. The peak for the analyte should be absent in the placebo and have no interference from matrix components.

  • Linearity: Prepare calibration standards at five concentrations, for example, from 50% to 150% of the target concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL). Plot the peak area against concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking the sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Perform six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over the two days should be ≤ 2%.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). The system suitability parameters (retention time, peak area, tailing factor) should remain within acceptable limits.

Conclusion

This guide demonstrates that while a standard C18 column can provide an adequate method for quantifying methyl 4-hydroxybenzoate, a systematic comparison reveals the superior performance of a Phenyl-Hexyl stationary phase, particularly regarding the resolution from the critical impurity, 4-hydroxybenzoic acid. This enhanced selectivity leads to a more robust and reliable method for quality control environments. The choice of stationary phase is a critical decision in method development, and exploring alternative selectivities is often a worthwhile investment. The final, chosen method must be rigorously validated following ICH guidelines to ensure its accuracy, precision, and reliability for routine use.

References

  • Title: Parabens: a review of epidemiology, structure, allergenicity, and hormonal properties Source: Dermatitis URL: [Link]

  • Title: Final report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, and Butylparaben Source: Journal of the American College of Toxicology URL: [Link]

  • Title: Reversed-Phase HPLC Basics for Pharmaceutical Analysis Source: American Pharmaceutical Review URL: [Link]

  • Title: METHYLPARABEN | C8H8O3 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Miconazole Nitrate and Methylparaben in a Pharmaceutical Formulation Source: Journal of Chromatographic Science URL: [Link]

  • Title: A Review of Phenyl Stationary Phases in Reversed-Phase Liquid Chromatography Source: LCGC North America URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]

Comparative Guide: Elucidating Regio-Specific Fragmentation in Hydroxymethylbenzoate Derivatives via MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug metabolism and pharmacokinetics (DMPK), distinguishing between isomeric metabolites is a critical bottleneck. Hydroxymethylbenzoate derivatives often arise as oxidative metabolites of alkyl-substituted benzoates or as synthetic intermediates. While liquid chromatography (LC) can separate these isomers, definitive structural assignment often relies on Mass Spectrometry (MS).

This guide provides an in-depth technical comparison of the fragmentation behaviors of ortho- (2-hydroxymethyl) and para- (4-hydroxymethyl) benzoate derivatives. By leveraging the "Ortho Effect" —a proximity-driven rearrangement—researchers can structurally differentiate these isomers without requiring NMR.

Mechanistic Comparison: The "Ortho Effect" vs. Direct Cleavage

The core differentiator between the isomers lies in their ability to form cyclic transition states during ionization.

The Ortho-Effect (2-Hydroxymethylbenzoate)

The ortho isomer possesses a hydroxymethyl group (-CH₂OH) adjacent to the ester moiety (-COOCH₃). Upon Electron Ionization (EI) or Collision-Induced Dissociation (CID), this proximity facilitates a nucleophilic attack by the hydroxyl oxygen onto the ester carbonyl.

  • Mechanism: Intramolecular cyclization followed by the elimination of a neutral methanol molecule.

  • Diagnostic Ion: Formation of the Phthalide ion at m/z 134 (radical cation).

  • Key Transition:

    
    
    
The Para Pathway (4-Hydroxymethylbenzoate)

In the para isomer, the functional groups are spatially isolated. Cyclization is sterically impossible. The fragmentation follows standard benzoate ester cleavage rules.

  • Mechanism: Alpha-cleavage of the alkoxy group.

  • Diagnostic Ion: Formation of the Acylium ion at m/z 135 .

  • Key Transition:

    
    
    
Visualization of Fragmentation Pathways

FragmentationPathways cluster_legend Pathway Key Ortho_M Ortho-Isomer (M+) m/z 166 Transition Cyclic Transition State Ortho_M->Transition Proximity Effect Phthalide Phthalide Ion [M - MeOH]+ m/z 134 Transition->Phthalide - CH3OH (32 Da) Para_M Para-Isomer (M+) m/z 166 Acylium Acylium Ion [M - OMe]+ m/z 135 Para_M->Acylium - OCH3 (31 Da) Phenyl Hydroxybenzyl Cation [M - OMe - CO]+ m/z 107 Acylium->Phenyl - CO (28 Da) Ortho = Cyclization/Elimination Ortho = Cyclization/Elimination Para = Alpha-Cleavage Para = Alpha-Cleavage Ortho = Cyclization/Elimination->Para = Alpha-Cleavage

Figure 1: Mechanistic divergence between ortho- and para-hydroxymethylbenzoates. The ortho-isomer favors neutral loss of methanol via cyclization.

Comparative Data Analysis

The following table summarizes the relative abundance of diagnostic ions observed in standard 70 eV Electron Ionization (EI) spectra.

FeatureOrtho-Isomer (Methyl 2-(hydroxymethyl)benzoate)Para-Isomer (Methyl 4-(hydroxymethyl)benzoate)Interpretation
Molecular Ion (M+) m/z 166 (Distinct)m/z 166 (Distinct)Both isomers show stable molecular ions.
Base Peak m/z 134 or 105m/z 107 or 135Critical Differentiator.
[M - 31]+ Low Abundance (<10%)High Abundance (>80%)Loss of -OCH₃ is the primary channel for para but suppressed in ortho due to competing cyclization.
[M - 32]+ High Abundance (>60%) Negligible (<2%)Loss of Methanol (CH₃OH) is unique to the ortho effect.
m/z 107 ModerateHigh (Base Peak) [C₇H₇O]+ (Hydroxymethyl-phenyl cation). Dominant in para after CO loss.
m/z 77 ModerateModeratePhenyl cation [C₆H₅]+; non-specific.

Key Insight: If your spectrum shows a dominant m/z 134 peak, you have the ortho isomer (Phthalide formation). If you see m/z 135 and 107 , you have the para isomer.

Derivatization Strategies for GC-MS

Hydroxymethylbenzoates contain polar hydroxyl groups that can cause peak tailing and thermal degradation in GC. Derivatization is mandatory for robust quantification.

Comparison of Reagents
MethodReagentDerivative FormedMass ShiftProsCons
Silylation BSTFA + 1% TMCSTMS Ether+72 DaExcellent chromatographic shape; distinct [M-15] and m/z 73 ions.Sensitive to moisture; requires dry solvents.
Methylation BF₃-MethanolMethyl Ether+14 DaStable derivatives; simpler spectra.Can transesterify the benzoate ester; less structural information.

Recommendation: Use TMS Derivatization (BSTFA) .[1] The large mass shift (+72 Da) moves the molecular ion to a higher mass range (m/z 238), reducing background noise, and the silicon isotope pattern aids in ion confirmation.

Validated Experimental Protocol

This protocol is designed for the differentiation of isomers in complex biological matrices (e.g., plasma or microsomal incubations).

Workflow Diagram

ProtocolWorkflow Start Sample (Dry Residue) Reagent Add 50 µL BSTFA + 1% TMCS + 50 µL Pyridine (Catalyst) Start->Reagent Incubate Incubate @ 70°C for 30 mins (Complete Silylation) Reagent->Incubate Cool Cool to RT & Dilute (Hexane or Ethyl Acetate) Incubate->Cool Inject GC-MS Injection (Splitless, 1 µL) Cool->Inject

Figure 2: Optimized TMS derivatization workflow for hydroxymethylbenzoates.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is completely dry (evaporate under N₂ stream). Note: Water hydrolyzes BSTFA.

    • Add 50 µL of anhydrous Pyridine . Pyridine acts as an acid scavenger and catalyst.

    • Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS.

  • Reaction:

    • Cap the vial tightly (crimped or screw cap with PTFE septum).

    • Vortex for 10 seconds.

    • Incubate at 70°C for 30 minutes . Causality: Heat is required to overcome the steric hindrance of the ortho-substituted hydroxyl group.

  • Instrumental Analysis (GC-MS):

    • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).

    • Inlet: 250°C, Splitless mode.

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Oven Program:

      • Initial: 60°C (hold 1 min).

      • Ramp: 20°C/min to 300°C.

      • Final: 300°C (hold 5 min).

    • MS Source: 230°C; Quadrupole: 150°C.

    • Scan Range: m/z 50–400.

  • Quality Control (Self-Validation):

    • Blank: Run a solvent blank (Pyridine/BSTFA only) to identify background siloxane peaks (m/z 73, 147, 207, 281).

    • System Suitability: Inject a standard of Methyl 4-hydroxybenzoate. If the peak tails, the inlet liner is active and requires replacement.

References

  • NIST Chemistry WebBook, SRD 69. Methyl 2-(hydroxymethyl)benzoate Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide (2nd ed.). Academic Press.
  • PubChem Compound Summary. Methyl 2-(hydroxymethyl)benzoate (CID 11805116). National Center for Biotechnology Information. Available at: [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry.

Sources

Comparative reactivity of hydroxymethylbenzoate versus benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Hydroxymethylbenzoate vs. Benzyl Alcohol

Executive Summary: The Electronic Divide

In drug discovery and intermediate synthesis, the choice between Benzyl Alcohol (BnOH) and Methyl 4-(hydroxymethyl)benzoate (HMB) is rarely arbitrary. While structurally similar, their reactivity profiles are diametrically opposed due to the electronic influence of the para-substituent.

  • Benzyl Alcohol (BnOH): Represents the electronic baseline (

    
    ). It is electron-neutral, versatile, and prone to both 
    
    
    
    and
    
    
    pathways depending on conditions.
  • This compound (HMB): Defined by the electron-withdrawing ester group (

    
    ). This deactivates the ring toward electrophilic attack but activates the benzylic carbon toward 
    
    
    
    nucleophilic attack while severely retarding
    
    
    ionization.

This guide analyzes these differences to prevent process failures, specifically in oxidation and substitution workflows.

Electronic Profiling & Mechanistic Causality

To predict reactivity, we must quantify the electronic environment. The Hammett equation provides the mathematical grounding for the observed reactivity differences.

FeatureBenzyl Alcohol (BnOH)Methyl 4-(hydroxymethyl)benzoate (HMB)Impact on Reactivity
Structure


HMB is bifunctional.
Hammett


(Reference)

(EWG)
HMB has lower electron density at the benzylic position.
Benzylic

ModerateHighHMB is a better electrophile for

.
Carbocation Stability Good (Resonance stabilized)Poor (Destabilized by EWG)HMB resists

pathways (e.g., acid-catalyzed etherification).
pKa (OH)


HMB deprotonates slightly easier.
Visualization: Electronic Influence Flowchart

ElectronicEffects Substituent Para-Substituent EWG Ester Group (-COOMe) (Electron Withdrawing) Substituent->EWG HMB Neutral Hydrogen (-H) (Neutral) Substituent->Neutral BnOH Effect_HMB Decreased e- Density on Ring & Benzylic C EWG->Effect_HMB Effect_BnOH Baseline e- Density Neutral->Effect_BnOH Reactivity_HMB Slower Oxidation Suppressed SN1 Enhanced SN2 Effect_HMB->Reactivity_HMB Reactivity_BnOH Standard Oxidation Facile SN1 & SN2 Effect_BnOH->Reactivity_BnOH

Figure 1: Causal link between substituent electronics and bulk reactivity profiles.

Reactivity Case Study: Oxidation Kinetics

The conversion of the alcohol to an aldehyde (benzaldehyde vs. methyl 4-formylbenzoate) is a standard transformation.

The Challenge: Electrophilic oxidants (like Swern or PCC) often rely on the formation of an oxonium intermediate or hydride abstraction. The electron-withdrawing group on HMB destabilizes the developing positive charge in the transition state, making HMB slower to oxidize than BnOH.

  • BnOH: Rapid oxidation. Risk of over-oxidation to carboxylic acid if water is present.

  • HMB: Slower kinetics. Often requires longer reaction times or stronger oxidants. However, the resulting aldehyde is highly electrophilic and prone to hydration/hemiacetal formation.

Comparative Data: MnO2 Oxidation (Heterogeneous)
ParameterBenzyl AlcoholThis compound
Reagent Activated

(10 eq)
Activated

(20 eq)
Solvent DCM or

DCM or Refluxing

Time (RT) 1 - 4 hours12 - 24 hours
Yield >90%75-85% (Incomplete conversion common)
Side Reactions Benzoic acid formationHydrolysis of ester (if wet)

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding before you commit to workup.

Protocol A: Chemoselective Oxidation of HMB

Objective: Synthesize Methyl 4-formylbenzoate without hydrolyzing the ester.

Reagents:

  • Methyl 4-(hydroxymethyl)benzoate (1.0 eq)

  • Activated

    
     (Chemical grade, <5 micron) (15.0 eq)
    
  • Dichloromethane (Anhydrous)

Methodology:

  • Preparation: Dissolve HMB (10 mmol) in DCM (100 mL). The dilute concentration (0.1 M) prevents intermolecular side reactions.

  • Activation: Add Activated

    
     (150 mmol) in three portions over 15 minutes. Why? Adding all at once can clump the reagent, reducing surface area.
    
  • Agitation: Stir vigorously at Room Temperature.

    • Checkpoint: Spot TLC every 2 hours (Eluent: 30% EtOAc/Hexane). HMB (

      
      ) should disappear; Aldehyde (
      
      
      
      ) appears. UV activity will increase significantly for the aldehyde.
  • Forcing (If needed): If conversion stalls at >50% after 6 hours, add 5 eq fresh

    
     or switch solvent to refluxing chloroform.
    
  • Workup: Filter through a pad of Celite. Rinse the pad with DCM. Concentrate the filtrate.

    • Self-Validation: Obtain

      
       NMR. Look for the aldehyde proton singlet at 
      
      
      
      ppm. Ensure the methyl ester singlet (
      
      
      ppm) remains intact.
Protocol B: Conversion to Benzylic Bromide (Appel Reaction)

Objective: Compare substitution efficiency.

Reagents:

  • Alcohol substrate (BnOH or HMB) (1.0 eq)

  • Carbon Tetrabromide (

    
    ) (1.1 eq)
    
  • Triphenylphosphine (

    
    ) (1.1 eq)
    
  • DCM (

    
    )
    

Comparative Observation:

  • BnOH: Reaction is exothermic and rapid (<1 hour).

  • HMB: Reaction is slower. The electron-deficient benzylic position makes the initial attack of the alcohol oxygen onto the

    
     complex slightly slower, and the subsequent 
    
    
    
    displacement by bromide is also rate-limited by the "stiff" electronics, though it proceeds cleanly due to lack of
    
    
    scrambling.

Decision Logic for Synthetic Route Planning

When designing a synthesis, use this logic tree to select the correct starting material and conditions.

DecisionTree Start Select Substrate Strategy Target Target Transformation? Start->Target Oxidation Oxidation to Aldehyde Target->Oxidation Substitution Substitution (OH -> X) Target->Substitution Ox_Choice Use Swern or Dess-Martin Oxidation->Ox_Choice Sub_Choice Mechanism Check Substitution->Sub_Choice Ox_Warning Avoid PCC (Tarry residues with Esters) Expect slower rates for HMB Ox_Choice->Ox_Warning SN1_Path Acid Catalyzed (SN1) Sub_Choice->SN1_Path SN2_Path Appel / PBr3 (SN2) Sub_Choice->SN2_Path SN1_Result BnOH: Works well HMB: Fails/Very Slow SN1_Path->SN1_Result SN2_Result BnOH: Fast HMB: Good, Clean Inversion SN2_Path->SN2_Result

Figure 2: Synthetic decision matrix for benzylic alcohol derivatives.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Mukaiyama, T., et al. (2004). Oxidation of Alcohols to Aldehydes and Ketones. Organic Reactions. (General reference for MnO2 and Swern protocols). Link

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Source for SN1/SN2 electronic effects). Link

Technical Guide: Infrared Spectroscopy Analysis of Hydroxymethylbenzoate Moieties in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Hydroxymethylbenzoates (e.g., methyl 4-(hydroxymethyl)benzoate) represent a critical structural motif in medicinal chemistry, often serving as bifunctional linkers in prodrug design and as intermediates in the synthesis of bioactive polymers. Their dual functionality—comprising an ester carbonyl and a benzylic hydroxyl group—presents a unique analytical challenge.[1][2]

While Nuclear Magnetic Resonance (NMR) provides structural certainty, it is often too slow for high-throughput quality control (QC) or real-time reaction monitoring.[1][2] Fourier Transform Infrared Spectroscopy (FTIR) emerges as the superior "workhorse" technique for functional group profiling.[1][2][3] This guide objectively compares the IR analysis of hydroxymethylbenzoates against alternative spectroscopic methods (Raman) and sampling techniques (ATR vs. KBr), providing a validated protocol for researchers.

Theoretical Framework: The Vibrational Signature[4]

To successfully analyze hydroxymethylbenzoate, one must understand the vibrational causality. The molecule possesses two polar centers that drive strong dipole moment changes, making it highly IR-active.[2]

Key Spectral Markers

The identification relies on three distinct vibrational zones.[1][2] A "Pass" result in QC requires the simultaneous presence of these markers:

Functional GroupVibration ModeWavenumber (

)
Causality & Notes
Hydroxyl (-OH) Stretching (

)
3200 – 3500 Broad. The benzylic OH is prone to intermolecular Hydrogen bonding, widening the peak.[2][4] Sharpens in dilute solution.
Ester Carbonyl (C=O) Stretching (

)
1715 – 1730 Strong/Sharp. The conjugation with the benzene ring lowers the frequency slightly compared to aliphatic esters (

).
Aromatic Ring Ring Breathing (

)
1500 & 1600 Medium. Characteristic doublet for para-substituted benzenes.[1][2]
Ester C-O Stretching (

)
1270 – 1280 Strong. The "C-O-C" antisymmetric stretch.[1][2]
Diagram 1: Spectral Logic & Decision Matrix

Figure 1: Decision logic for selecting the optimal spectroscopic technique based on sample constraints.

decision_matrix Start Sample Type / Goal Solid_Powder Solid Powder (QC/Purity) Start->Solid_Powder Aqueous Aqueous Solution (In-situ) Start->Aqueous Trace Trace Analysis (<0.1%) Start->Trace ATR FTIR-ATR (Recommended) Solid_Powder->ATR Speed Priority KBr FTIR-KBr Pellet (High Res) Solid_Powder->KBr Resolution Priority Raman Raman Spectroscopy (Complementary) Aqueous->Raman Water is IR Opaque Trace->KBr Higher Sensitivity Result1 Rapid ID ATR->Result1 Good for C=O, C-O Result2 Structural Detail KBr->Result2 Best for OH profile Result3 Non-Polar Bonds Raman->Result3 Best for Ring Subs.

Comparative Analysis: Performance Review

This section compares the FTIR-ATR method (the industry standard for speed) against FTIR-KBr (the gold standard for resolution) and Raman Spectroscopy (the alternative).

FTIR-ATR vs. FTIR-KBr

For hydroxymethylbenzoates, the choice of sampling affects the Hydroxyl (


) region significantly.
  • FTIR-ATR (Attenuated Total Reflectance):

    • Pros: Zero sample prep; non-destructive; high throughput.[1][2][5]

    • Cons: Lower path length leads to lower sensitivity.[1][2] The high refractive index of the crystal (Diamond/ZnSe) can cause peak shifts in the low wavenumber region (

      
      ).
      
    • Verdict:Preferred for Routine QC.

  • FTIR-KBr Pellet:

    • Pros: Transmission mode offers higher sensitivity for trace impurities.[1][2][5]

    • Cons: KBr is hygroscopic.[1][2][3] Absorbed water creates a "ghost" peak at

      
      , masking the critical hydroxymethyl 
      
      
      
      stretch of the analyte.
    • Verdict:Use only for structural elucidation where H-bonding analysis is critical, and dry-box preparation is available.

FTIR vs. Raman Spectroscopy

While IR detects changes in dipole moment (polar bonds), Raman detects changes in polarizability (non-polar bonds).[1][2][6][7][8]

FeatureFTIR (Recommended)Raman (Alternative)
This compound Sensitivity High. The C=O and O-H bonds are highly polar, resulting in intense IR absorption.[2]Low to Medium. The C=O signal is weak in Raman.[1][2]
Aromatic Ring Analysis Medium.High. The symmetric ring breathing mode is very strong in Raman.[1][2]
Water Interference High (Water absorbs strongly).[1][2]Low (Water is a weak Raman scatterer).[1][2][7]
Fluorescence None.[1][2]High (Impurities can fluoresce and mask the spectrum).[1][2]

Validated Experimental Protocol (FTIR-ATR)[1][2]

This protocol is designed for the PerkinElmer Spectrum Two or Thermo Nicolet iS50 (or equivalent) using a Diamond ATR accessory.[1][2]

Diagram 2: Analytical Workflow

Figure 2: Step-by-step workflow for validated ATR analysis.

workflow Step1 1. Crystal Cleaning (Isopropanol Wipe) Step2 2. Background Scan (Air, 4 cm⁻¹, 16 scans) Step1->Step2 Step3 3. Sample Loading (Cover crystal completely) Step2->Step3 Step4 4. Apply Pressure (Ensure good contact) Step3->Step4 Step5 5. Sample Scan (4000-600 cm⁻¹) Step4->Step5 Step6 6. QC Check (Self-Validation) Step5->Step6 Validation Validation Criteria: 1. Baseline > 95% T 2. CO2 doublet removed 3. C=O Peak > 20% A Step6->Validation

Detailed Steps
  • System Prep: Clean the Diamond ATR crystal with isopropanol.[1][2] Ensure the energy throughput meter indicates the crystal is clean (green zone).[2]

  • Background Collection: Collect an air background (32 scans,

    
     resolution). Crucial: Ensure no atmospheric 
    
    
    
    doublet remains at
    
    
    .[1][2]
  • Sample Loading: Place approximately 5-10 mg of the this compound powder onto the center of the crystal.

  • Contact: Lower the pressure arm until the clutch slips (standardized pressure).[1][2] This ensures reproducible path length.[1][2]

  • Acquisition: Scan from

    
     to 
    
    
    
    .
  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission library is needed) and "Automatic Baseline Correction."

Self-Validating System (The "Trust" Pillar)

To ensure the data is reliable without external reference, use the Internal Peak Ratio Check :

  • Calculate the ratio of the Carbonyl peak height (

    
    ) to the Aromatic Ring peak height (
    
    
    
    ).
  • For pure methyl 4-(hydroxymethyl)benzoate, this ratio should remain constant.[1][2] A significant drop in this ratio suggests hydrolysis of the ester (loss of C=O) or contamination.

Expert Data Interpretation

When analyzing the generated spectrum, the researcher must look for specific "shifts" that indicate the chemical environment of the hydroxymethyl group.

The Hydrogen Bonding Shift: In a solid state (ATR/KBr), the hydroxyl group of this compound forms intermolecular hydrogen bonds with the carbonyl oxygen of neighboring molecules.

  • Observation: This lowers the Carbonyl frequency from a theoretical

    
     (free ester) to 
    
    
    
    .[1][2]
  • Causality: The H-bond weakens the

    
     double bond character, reducing the force constant (
    
    
    
    ) in Hooke's Law (
    
    
    ), thus lowering the wavenumber.
  • Diagnostic Value: If the peak appears at

    
    , the sample may be wet (water disrupting the dimer) or the crystal structure may be polymorphic.
    

References

  • PubChem. (2023).[1][2][9] Methyl 4-(hydroxymethyl)benzoate Spectral Data. National Library of Medicine.[2][9][10] Available at: [Link][2]

  • NIST Chemistry WebBook. (2023).[2] Infrared Spectra of Benzoate Esters. National Institute of Standards and Technology.[2] Available at: [Link][2]

  • Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley.[2] (Standard reference for carbonyl/hydroxyl shifts).

  • SpectraBase. (2023).[1][2] ATR-FTIR Spectrum of Methyl 4-(hydroxymethyl)benzoate. Wiley Science Solutions.[2] Available at: [Link][2]

Sources

Standardizing Quality Control Metrics for Hydroxymethylbenzoate (HMBA) Reagents in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Rigorous Standardization

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the 4-(Hydroxymethyl)benzoic acid (HMBA) linker occupies a critical niche. Unlike the acid-labile Wang or Rink Amide linkers, HMBA offers unique orthogonality—it is stable to TFA (trifluoroacetic acid) but cleaved by bases (hydroxide, ammonia, hydrazine) or nucleophiles. This makes it indispensable for synthesizing peptide fragments, cyclic peptides, or peptides containing acid-sensitive modifications.

However, the commercial supply of HMBA reagents often suffers from inconsistent quality. Standard Certificates of Analysis (CoAs) typically rely solely on HPLC-UV purity, which fails to detect non-chromophoric impurities or accurately quantify water content—a "silent killer" for ester-linkage formation.

This guide standardizes QC metrics for HMBA reagents, advocating for a Dual-Validation System (qNMR + Stress-HPLC) to replace legacy single-method protocols.

Comparative Analysis: HMBA vs. Alternative Linker Reagents

To understand the specific QC needs of HMBA, we must compare its physicochemical behavior with standard alternatives. The choice of linker dictates the synthesis strategy and the required purity profile.

Table 1: Performance and Stability Profile of Common SPPS Linker Reagents
FeatureHMBA (Hydroxymethylbenzoate) Wang (p-Alkoxybenzyl Alcohol) Rink Amide
Cleavage Mechanism Nucleophilic Displacement (Base/Ammonia/MeOH)Acidolysis (95% TFA)Acidolysis (95% TFA)
C-Terminal Product Acid, Ester, Amide, or HydrazideFree AcidPrimary Amide
Primary Impurity Risk 4-Formylbenzoic acid (Oxidation); Self-Oligomerization Benzyl chloride derivativesBenzhydrylamine contaminants
Moisture Sensitivity High (Hygroscopic; affects esterification)ModerateLow
QC Criticality High (Oxidation leads to irreversible aldehyde capping)ModerateModerate
The "Oxidation Trap" in HMBA

Unlike Wang linkers, the benzylic hydroxyl group in HMBA is prone to oxidation, forming 4-formylbenzoic acid .

  • Impact: The aldehyde impurity reacts with the N-terminal amine of the amino acid or resin, forming a stable Schiff base (imine), permanently capping the synthesis site and reducing yield.

  • Standard QC Failure: Standard HPLC gradients often co-elute the aldehyde and alcohol forms if the gradient is too steep.

Standardized Quality Control Metrics

We propose a shift from "Nominal Purity" to "Functional Suitability."

Metric A: Purity via Orthogonal Detection (HPLC-UV/CAD vs. qNMR)

Relying on UV (254 nm) alone is insufficient because it assumes all impurities have the same extinction coefficient as the main peak.

  • Recommendation: Use qNMR (Quantitative Nuclear Magnetic Resonance) for absolute purity determination.

  • Why: qNMR uses an internal standard (e.g., Maleic Acid) to determine the mass balance purity, accounting for water, salts, and non-UV active solvents that HPLC misses.

Metric B: Functional Loading Efficiency (The "Use Test")

A reagent may be 99% pure but fail to couple due to crystalline aggregation or hydration state.

  • Standard: The reagent must achieve >90% theoretical loading on a standard amino-functionalized resin (e.g., PEGA or ChemMatrix) within 2 hours using DIC/HOBt activation.

Experimental Protocols

Protocol 1: High-Resolution HPLC for Impurity Profiling

Detects the critical 4-formylbenzoic acid impurity.

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the carboxylic acid, sharpening peaks).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Workflow:

  • Sample Prep: Dissolve 10 mg HMBA in 10 mL 50:50 Water:MeCN. Sonicate for 5 mins.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts)

    • 2-15 min: 5% -> 60% B (Linear ramp)

    • 15-20 min: 60% -> 95% B (Wash)

  • Detection: UV at 230 nm (more sensitive for benzoic acid derivatives than 254 nm).

  • Acceptance Criteria:

    • Main Peak Area > 98.5%.

    • 4-Formylbenzoic acid (RRT ~1.1) < 0.15%.

Protocol 2: Quantitative NMR (qNMR) for Absolute Potency

The Gold Standard for Reagent Qualification.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade), dried over P2O5.

  • Solvent: DMSO-d6 (Water-free).

  • Preparation:

    • Weigh exactly ~20 mg of HMBA (Analyte).

    • Weigh exactly ~10 mg of Maleic Acid (IS).

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical for full relaxation of protons).

    • Scans: 16.

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS.
    

Visualizations

Diagram 1: The HMBA Quality Control Decision Matrix

This workflow illustrates the logical progression from raw material receipt to synthesis approval, highlighting the critical "Stop" points that prevent wasted synthesis runs.

QC_Workflow Start Raw HMBA Reagent Received Visual Visual Inspection (Color/Crystalline State) Start->Visual qNMR qNMR Analysis (Absolute Purity) Visual->qNMR Pass Fail REJECT / Purify Visual->Fail Discolored/Wet HPLC HPLC-UV Analysis (Impurity Profiling) qNMR->HPLC Decision1 Purity > 98% AND Aldehyde < 0.15%? HPLC->Decision1 UseTest Functional Loading Test (Resin Coupling) Decision1->UseTest Yes Decision1->Fail No Pass APPROVED for Synthesis UseTest->Pass Loading > 90% UseTest->Fail Loading < 90%

Caption: A tiered QC workflow prioritizing absolute purity (qNMR) and specific impurity limits before functional testing.

Diagram 2: HMBA Orthogonal Cleavage Pathways

Understanding the chemical behavior of the reagent is vital for troubleshooting. This diagram shows why HMBA is chosen and where it fails if QC is poor.

Cleavage_Pathway PeptideResin Peptide-HMBA-Resin Base NaOH / LiOH (Saponification) PeptideResin->Base Ammonia NH3 / MeOH (Ammonolysis) PeptideResin->Ammonia Hydrazine NH2NH2 (Hydrazinolysis) PeptideResin->Hydrazine Acid Free Acid Peptide (COOH) Base->Acid Standard Cleavage Amide Peptide Amide (CONH2) Ammonia->Amide Alternative Hydrazide Peptide Hydrazide (CONHNH2) Hydrazine->Hydrazide Ligation Ready

Caption: HMBA's versatility allows generation of acids, amides, or hydrazides from a single precursor, contingent on ester bond integrity.

References

  • International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section on Raw Materials). Available at: [Link]

  • PubChem. 4-(Hydroxymethyl)benzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Detailed discussion on linker stability and orthogonal protection). Available at: [Link]

  • Sheppard, R.C., et al. "Acid-labile resin linkage agents for use in solid phase peptide synthesis." International Journal of Peptide and Protein Research. (Foundational text on linker chemistry). Available at: [Link]

Safety Operating Guide

A Scientist's Guide to the Safe Disposal of Hydroxymethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work safely and effectively. Handling chemicals responsibly extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, including its proper disposal. This guide provides a comprehensive, technically grounded protocol for the disposal of hydroxymethylbenzoate, a compound commonly known in its isomeric form, methylparaben, and widely used in pharmaceutical and cosmetic formulations. The procedures outlined here are designed to ensure laboratory safety, maintain regulatory compliance, and protect our environment.

Section 1: Hazard Identification & Chemical Profile

Before any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound, most commonly encountered as methyl 4-hydroxybenzoate (Methylparaben), is not benign. Its primary risks are environmental, though physical and health hazards must also be considered.

The first step in any disposal plan is to consult the Safety Data Sheet (SDS) specific to the product in your laboratory. Different isomers or grades may have slightly different profiles.

Table 1: Key Properties and Hazards of Methyl 4-Hydroxybenzoate (CAS 99-76-3)

PropertyDescription
CAS Number 99-76-3
Synonyms Methylparaben, Methyl p-hydroxybenzoate, 4-Hydroxybenzoic acid methyl ester
Appearance White crystalline powder
Primary Hazard Environmental. Classified as hazardous to the aquatic environment with long-lasting effects. Transported under UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.).[1][2]
Health Hazards May cause skin, eye, and respiratory irritation. Identified by some sources as a potential endocrine disruptor.
Physical Hazards Combustible solid. Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, can pose a dust explosion hazard.[3][4]
Incompatibilities Strong oxidizing agents.[3][5]
Hazardous Decomposition Under fire conditions, emits toxic fumes including carbon monoxide (CO) and carbon dioxide (CO₂).[6][7]

Causality of Hazard: The designation as an environmental hazard is the primary driver for its specialized disposal. While it has low potential to bioaccumulate, its properties suggest it can be mobile in soil and water, posing a long-term risk to aquatic ecosystems.[1] Therefore, disposal methods must be focused on containment and destruction, not dilution.

Section 2: The Core Principle: Why Drains and Regular Trash Are Prohibited

Disposing of this compound via the sanitary sewer system (i.e., down the drain) or in the regular solid waste stream is a direct violation of environmental safety protocols.

  • Aquatic Toxicity: The compound is toxic to aquatic life.[2] Wastewater treatment plants are not always equipped to fully remove parabens, allowing them to enter natural waterways where they can harm fish and other organisms.[8]

  • Regulatory Non-Compliance: In the United States, the Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" responsibility for hazardous waste generators.[9] Improper disposal can lead to significant institutional liability.

  • Cumulative Environmental Load: While a small amount from a single lab might seem insignificant, the cumulative effect from numerous sources contributes to environmental contamination.[10]

The only acceptable route for this compound waste is through a designated hazardous chemical waste stream.

Section 3: Standard Operating Procedure for Disposal

This protocol provides a systematic approach to safely collecting and disposing of this compound waste.

Step 1: Waste Characterization & Segregation

  • Action: Confirm the waste is this compound (or a solution containing it). Do not mix it with other waste streams unless explicitly permitted by your institution's EHS office.

  • Rationale: Mixing incompatible chemicals can cause dangerous reactions.[5] Proper characterization is a legal requirement for hazardous waste disposal.[9]

Step 2: Container Selection & Collection

  • Action: Collect solid this compound waste in a dedicated, chemically compatible container with a secure, tight-fitting lid.[9] Suitable containers are typically high-density polyethylene (HDPE) or glass. The container must be in good condition, with no leaks or cracks.

  • Rationale: A sealed container prevents the release of dust into the air and protects the contents from moisture or contamination.[9]

Step 3: Accurate Labeling

  • Action: Immediately label the waste container. The label must, at a minimum, include:

    • The words "Hazardous Waste" [9]

    • The full chemical name: "this compound" or "Methylparaben"

    • The associated hazards (e.g., "Environmentally Hazardous," "Combustible Dust")[11]

    • The date accumulation started.

  • Rationale: Clear, accurate labeling is crucial for safety and regulatory compliance. It informs handlers of the container's contents and associated risks, preventing accidental mismanagement.[11]

Step 4: Safe Interim Storage

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be away from heat sources and incompatible materials like strong oxidizers.[3][5]

  • Rationale: Proper storage minimizes the risk of fire, accidental spills, or reactions during the accumulation period.

Step 5: Arranging for Final Disposal

  • Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of the chemical yourself.

  • Rationale: Final disposal must be performed by a licensed hazardous waste management company.[5] These companies use approved methods, such as high-temperature incineration with afterburners and scrubbers, to completely destroy the chemical and neutralize its environmental hazard.[1][5][12]

Section 4: Emergency Procedures for Spills

In the event of a spill, the immediate priority is to contain the material safely and prevent it from spreading or becoming airborne.

  • Isolate the Area: Alert personnel in the immediate vicinity and restrict access.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes safety goggles, a lab coat, and gloves. For larger spills where dust generation is likely, a dust respirator may be necessary.

  • Control Dust: Do NOT use a dry brush or compressed air to clean up the spill, as this will generate a combustible dust cloud.

  • Clean Up the Spill:

    • Gently cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the material into your designated hazardous waste container.[3] Use tools that will not generate sparks.

    • For final decontamination, wipe the area with a damp cloth. This contaminated cloth and any used PPE must also be placed in the hazardous waste container.

  • Report the Spill: Report the incident to your supervisor and EHS office, per your institution's policy.

Section 5: Disposal Workflow Diagram

This diagram outlines the decision-making process for handling this compound and its associated waste.

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • 4-Hydroxybenzoic acid methyl ester ≥98 %, Ph. Eur. - Safety Data Sheet. (n.d.). Carl ROTH. [Link]

  • Methyl Paraben SDS. (n.d.). Chemistry Connection. [Link]

  • MATERIAL SAFETY DATA SHEETS METHYLPARABEN. (n.d.). Cleanchem Laboratories. [Link]

  • METHYL-4-HYDROXYBENZOATE - GHS Safety Data Sheet. (n.d.). S D FINE- CHEM LIMITED. [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University. [Link]

  • Methyl 4-(hydroxymethyl)benzoate. (n.d.). PubChem, National Institutes of Health. [Link]

  • Paraben. (n.d.). Wikipedia. [Link]

  • Safety Data Sheet Methyl Paraben. (2022-01-03). Redox. [Link]

  • Fate of Parabens and Their Metabolites in Two Wastewater Treatment Plants in New York State, United States. (2025-08-09). ResearchGate. [Link]

  • Safety Data Sheet: 4-Hydroxybenzoic acid methyl ester. (2025-06-11). Carl ROTH. [Link]

  • Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation. (n.d.). National Center for Biotechnology Information, PMC. [Link]

  • This compound. (n.d.). PubChem, National Institutes of Health. [Link]

  • Cosmetics Disposal: The Environmental Impact and How You Can Make a Difference. (2023-09-20). Hazardous Waste Experts. [Link]

  • Chemical Waste. (n.d.). MIT Environmental Health & Safety. [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling Hydroxymethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical handling in a research and development setting requires a foundational commitment to safety. This guide provides essential, direct guidance on the selection and use of Personal Protective Equipment (PPE) for Hydroxymethylbenzoate, also known as Methylparaben. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to create a secure and efficient laboratory environment. By moving beyond mere compliance and understanding the rationale behind each safety protocol, we build a culture of proactive risk management.

Hazard Identification: Understanding this compound

This compound (Methylparaben, CAS No. 99-76-3) is a widely used preservative in pharmaceuticals, cosmetics, and food products.[1] While generally considered safe for its intended applications, occupational handling of the pure, crystalline solid form presents specific hazards that necessitate robust protective measures.[2]

The primary routes of occupational exposure are inhalation of the dust and direct contact with the skin and eyes.[3] Safety Data Sheets (SDS) consistently identify this compound as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5][6]

  • Skin Irritation (H315): Direct contact can lead to redness and discomfort.[3][4][6]

  • Eye Irritation (H319/H320): The substance is a serious eye irritant, requiring immediate and thorough rinsing if contact occurs.[3][4][5][6]

  • Respiratory Irritation (H335): Inhalation of airborne dust can irritate the respiratory tract.[3][4][6]

  • Harmful if Swallowed (H302): Ingestion may be harmful.[6][7]

Although some sources state it shall not be classified as a skin or eye irritant, it is prudent to handle it as an irritant due to conflicting information and to ensure the highest safety standards.[8] It is crucial to note that while ACGIH, NIOSH, and OSHA have not currently listed specific occupational exposure limits, the potential for irritation necessitates the use of engineering controls and PPE.[2]

The Core of Safety: Risk Assessment-Driven PPE Selection

The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace for hazards and select appropriate PPE to protect workers.[9][10] A dynamic risk assessment is not a one-time checklist but a continuous scientific process. The selection of PPE for handling this compound depends directly on the specific task, the quantity being handled, and the potential for generating dust or splashes.

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Ensemble Start Task: Handling This compound CheckForm Solid or Liquid? Start->CheckForm CheckSolid Weighing/Transfer (Dust Potential)? CheckForm->CheckSolid Solid CheckLiquid Large Volume or Splash Potential? CheckForm->CheckLiquid Liquid PPE_Low Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat CheckSolid->PPE_Low No (e.g., handling sealed container) PPE_High Enhanced PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respiratory Protection (N95) CheckSolid->PPE_High Yes CheckLiquid->PPE_Low No (e.g., small volume transfer) CheckLiquid->PPE_High Yes

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.